1-(4-Bromophenyl)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTDLVUAYUMZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595758 | |
| Record name | 1-(4-Bromophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345965-54-0 | |
| Record name | 1-(4-Bromophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)cyclopropanamine, a compound of interest in pharmaceutical research, particularly in the development of therapeutics for neurological disorders. This document details the compound's structural and physicochemical characteristics, provides a plausible synthetic route based on established organic chemistry principles, and discusses its potential pharmacological relevance. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a primary amine featuring a cyclopropyl group attached to a brominated phenyl ring. The hydrochloride salt is a common form for handling and formulation. Key identification and property data are summarized in the table below.
| Property | Value | Citation(s) |
| IUPAC Name | 1-(4-bromophenyl)cyclopropan-1-amine | [1] |
| CAS Number (Free Base) | 345965-54-0 | [2] |
| CAS Number (HCl Salt) | 952289-92-8 | [3] |
| Molecular Formula | C₉H₁₀BrN | [2] |
| Molecular Weight | 212.09 g/mol | [2] |
| Molecular Formula (HCl Salt) | C₉H₁₁BrClN | [4] |
| Molecular Weight (HCl Salt) | 248.55 g/mol | [4] |
| Physical Form (HCl Salt) | Powder | [4] |
| Storage Temperature (HCl Salt) | Room Temperature | [4] |
| Predicted XlogP | 1.8 | [1] |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 1-arylcyclopropylamines, such as this compound, is the Kulinkovich-Szymoniak reaction.[5][6] This reaction utilizes a nitrile as a starting material and a Grignard reagent in the presence of a titanium(IV) alkoxide.
Proposed Synthetic Pathway: Kulinkovich-Szymoniak Reaction
The synthesis of this compound can be envisioned starting from 4-bromobenzonitrile. The nitrile undergoes a titanium-mediated cyclopropanation with a Grignard reagent like ethylmagnesium bromide.
General Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol based on the principles of the Kulinkovich-Szymoniak reaction.[5] Researchers should optimize conditions for this specific substrate.
Materials:
-
4-Bromobenzonitrile
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Ethylmagnesium bromide (EtMgBr) solution in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Lewis acid for workup (e.g., BF₃·OEt₂)
-
Aqueous acid for final workup (e.g., HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromobenzonitrile in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (typically 0 °C or below).
-
Add titanium(IV) isopropoxide to the stirred solution.
-
Slowly add the ethylmagnesium bromide solution to the reaction mixture, maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is deemed complete, a Lewis acid is added to facilitate the conversion of the intermediate azatitanacycle to the cyclopropylamine.
-
The reaction is then quenched by the slow addition of aqueous acid.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography or crystallization of a suitable salt (e.g., the hydrochloride salt).
Spectroscopic Data (Predicted)
While experimental spectra for this compound were not found, typical chemical shifts for similar structures can be predicted to aid in characterization.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Cyclopropyl Protons: Multiplets in the range of δ 0.5-1.5 ppm, corresponding to the diastereotopic methylene protons of the cyclopropyl ring.
-
Amine Protons: A broad singlet, the chemical shift of which will vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals in the range of δ 120-145 ppm. The carbon attached to the bromine will be in the lower end of this range, while the ipso-carbon attached to the cyclopropyl group will be in the higher end.
-
Cyclopropyl Carbons: The quaternary carbon of the cyclopropyl ring attached to the phenyl group and the amine would appear in the range of δ 30-40 ppm. The two methylene carbons of the cyclopropyl ring would appear further upfield, typically in the range of δ 10-20 ppm.
Pharmacological Profile and Potential Mechanism of Action
This compound is a structural motif found in compounds designed to interact with the central nervous system (CNS).[2] Its potential therapeutic applications in neurological disorders suggest that it may modulate the activity of key neurotransmitter systems.
Monoamine Transporter Interactions
The structural similarity of this compound to known monoamine reuptake inhibitors suggests that it may interact with the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters. The affinity for these transporters is a critical determinant of a compound's pharmacological profile and potential therapeutic use as an antidepressant or for other CNS disorders. The precise binding affinities of this compound for these transporters have not been reported in the available literature.
Safety and Handling
The hydrochloride salt of this compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical entity with significant potential in the field of medicinal chemistry, particularly for the development of novel CNS-acting agents. While detailed experimental data on its physicochemical properties and a specific, optimized synthesis protocol are not widely published, this guide provides a solid foundation based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
Technical Guide: Synthesis and Characterization of 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the synthesis and analytical characterization of 1-(4-bromophenyl)cyclopropanamine, a valuable building block in medicinal chemistry and organic synthesis.[1] The synthesis is achieved through a titanium-mediated cyclopropanation of 4-bromobenzonitrile. Detailed experimental protocols for both the synthesis and characterization are provided. Characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are summarized in structured tables for clarity and comparative analysis. Methodological workflows are visualized using process diagrams to enhance understanding.
Introduction
This compound is a primary amine featuring a cyclopropane ring attached to a bromophenyl group. This structural motif is of significant interest in drug discovery, serving as a key intermediate in the synthesis of various bioactive molecules.[1] The cyclopropylamine moiety is a well-regarded bioisostere for larger groups and can impart favorable pharmacokinetic properties. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthesis Pathway
The most direct and efficient synthesis of 1-arylcyclopropylamines from the corresponding aryl nitriles is the Kulinkovich-Szymoniak reaction. This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid to facilitate the final ring formation and yield the primary amine.
The overall reaction is as follows:
Characterization Data
The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques.
Physical and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrN | [2] |
| Molecular Weight | 212.09 g/mol | [2] |
| Monoisotopic Mass | 210.99966 Da | [2] |
| Appearance | Expected to be a liquid or low-melting solid | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.25 | Doublet | 2H | Ar-H (ortho to Cyclopropyl) |
| ~ 1.60 | Broad Singlet | 2H | -NH ₂ |
| ~ 1.10 - 0.90 | Multiplet | 4H | Cyclopropyl -CH ₂- |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | Ar-C (quaternary, attached to cyclopropyl) |
| ~ 131.5 | Ar-C H (ortho to Br) |
| ~ 129.0 | Ar-C H (ortho to Cyclopropyl) |
| ~ 120.0 | Ar-C (quaternary, attached to Br) |
| ~ 35.0 | C -NH₂ (quaternary) |
| ~ 15.0 | Cyclopropyl -C H₂- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3500 | N-H Stretch (primary amine) | Medium, Broad |
| 3000 - 3100 | Aromatic & Cyclopropyl C-H Stretch | Medium |
| ~ 1600, 1485 | C=C Aromatic Ring Stretch | Medium-Strong |
| ~ 1070 | C-Br Stretch | Strong |
| ~ 1010 | Cyclopropane Ring "Breathing" | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. The presence of bromine results in a characteristic isotopic pattern.
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z (Da) | Ion | Comments | Reference |
| 212.007 / 214.005 | [M+H]⁺ | Characteristic isotopic pattern for Br (⁷⁹Br/⁸¹Br) with ~1:1 intensity ratio. | [2] |
| 234.000 / 236.000 | [M+Na]⁺ | Sodium adduct, also showing the bromine isotopic pattern. | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the Kulinkovich-Szymoniak reaction.[7]
Materials:
-
4-Bromobenzonitrile
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Ethylmagnesium bromide (EtMgBr, solution in THF or Et₂O)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, for salt formation/purification if needed)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromobenzonitrile (1.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Titanium Complex Formation: Titanium(IV) isopropoxide (1.1 eq) is added to the stirred solution. The mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Ethylmagnesium bromide (2.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.
-
Lewis Acid Treatment: The mixture is cooled to 0 °C in an ice bath. Boron trifluoride diethyl etherate (1.2 eq) is added dropwise. The reaction is stirred at room temperature for an additional 2-3 hours to facilitate the conversion of the intermediate azatitanacycle to the amine.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The resulting mixture is filtered through a pad of Celite to remove titanium salts, washing the filter cake with diethyl ether. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with diethyl ether.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.
Analytical Characterization Workflow
The identity and purity of the synthesized product are confirmed through a standard analytical workflow.
References
- 1. PubChemLite - this compound (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. bhu.ac.in [bhu.ac.in]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(4-Bromophenyl)cyclopropanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)cyclopropanamine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug development, and organic synthesis. The information presented herein has been compiled from various sources and is supplemented with established principles of spectroscopic analysis.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol CAS Number: 345965-54-0
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, predicted values and data from analogous compounds are provided as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted and based on analogous compounds)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.5 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.2 - 7.3 | Doublet | 2H | Ar-H (meta to Br) |
| ~1.5 - 2.0 (broad) | Singlet | 2H | -NH₂ |
| ~0.8 - 1.2 | Multiplet | 4H | Cyclopropyl-H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The chemical shifts for aromatic protons are influenced by the bromine substituent. Protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum.[1][2]
Table 2: ¹³C NMR Spectroscopic Data (Predicted and based on analogous compounds)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (quaternary, attached to cyclopropyl) |
| ~131 | Ar-C (ortho to Br) |
| ~129 | Ar-C (meta to Br) |
| ~120 | Ar-C (para to cyclopropyl, attached to Br) |
| ~40 | C-N (quaternary, cyclopropyl) |
| ~15 | Cyclopropyl-CH₂ |
Note: The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon attached to the bromine atom will be significantly affected.[3][4]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Predicted and based on analogous compounds)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium | N-H stretch (primary amine, two bands expected)[5][6] |
| 3100 - 3000 | Medium | Aromatic C-H stretch[7] |
| ~3000 | Medium | Cyclopropyl C-H stretch |
| 1620 - 1580 | Medium to Strong | N-H bend (scissoring)[5] |
| 1590, 1485 | Medium to Strong | Aromatic C=C stretch[7] |
| 1250 - 1020 | Medium | C-N stretch[5] |
| ~1070 | Strong | C-Br stretch |
| 910 - 665 | Broad, Strong | N-H wag[5] |
Note: The presence of a primary amine is characterized by two N-H stretching bands. The C-Br stretch is typically found in the fingerprint region. A SpectraBase entry indicates the availability of an FTIR spectrum for 1-(4'-BROMOPHENYL)-CYCLOPROPYLAMINE, though full access is restricted.[8]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion | Notes |
| 211/213 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[9][10] |
| 212/214 | [M+H]⁺ | Protonated molecular ion, also showing the bromine isotopic pattern.[11] |
| 196/198 | [M-NH₂]⁺ | Loss of the amino group. |
| 132 | [M-Br]⁺ | Loss of the bromine atom. |
| 115 | [C₉H₇]⁺ | Further fragmentation. |
Note: The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 m/z units.[9][10] PubChem provides predicted collision cross section data for various adducts of this compound.[11]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer according to standard procedures.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
-
Solvent (e.g., dichloromethane) for cleaning
Procedure (ATR method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Scan: Record the spectrum of the sample.
-
Data Processing: The software will automatically subtract the background from the sample spectrum.
Procedure (KBr pellet method):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with ESI or EI ionization source)
-
Solvent (e.g., methanol, acetonitrile)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the appropriate parameters for the ion source (e.g., capillary voltage, cone voltage) and mass analyzer (e.g., mass range, scan time).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. tutorchase.com [tutorchase.com]
- 11. PubChemLite - this compound (C9H10BrN) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)cyclopropanamine is a synthetically valuable primary amine containing a cyclopropane ring and a brominated aromatic moiety. This combination of structural features makes it a significant building block in medicinal chemistry, particularly in the development of therapeutic agents targeting the central nervous system.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its potential biological significance and outlines key molecular interactions, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in pharmaceutical development, influencing factors such as formulation, bioavailability, and pharmacokinetic profile. The key properties of this compound are summarized below.
Structural and General Properties
| Property | Value | Source |
| Chemical Structure | ||
| IUPAC Name | 1-(4-bromophenyl)cyclopropan-1-amine | PubChem |
| CAS Number | 345965-54-0 | [2] |
| Molecular Formula | C₉H₁₀BrN | [2] |
| Molecular Weight | 212.09 g/mol | [2] |
| Appearance | White to off-white solid | Assumed from related compounds |
| Purity | ≥97% | [2] |
Tabulated Physicochemical Data
| Parameter | Value | Method | Source |
| Melting Point | Not available | Experimental | |
| Boiling Point | Not available | Experimental | |
| Solubility | Not available | Experimental | |
| pKa (acidic) | Not available | Experimental | |
| pKa (basic) | Not available | Experimental | |
| logP | 1.8 | Predicted | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication of synthetic procedures and analytical characterization. This section provides generalized protocols for the synthesis and analysis of this compound, based on established methods for structurally related compounds.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step reaction sequence, often starting from a commercially available substituted benzonitrile or ketone. A plausible synthetic route is outlined below.
Workflow for the Synthesis of this compound:
Caption: A potential synthetic pathway for this compound.
Protocol:
-
Cyclopropanation: To a solution of 4-bromobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add titanocene dichloride and a Grignard reagent such as methylmagnesium bromide. The reaction mixture is stirred at room temperature to facilitate the formation of the cyclopropane ring, yielding 1-(4-bromophenyl)cyclopropanecarbonitrile.
-
Reduction: The resulting nitrile intermediate is then reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) in an appropriate solvent.
-
Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography on silica gel.
Analytical Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Workflow for NMR Analysis:
Caption: General workflow for NMR analysis.
¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the proton environment of the molecule.
¹³C NMR Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR.
-
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Spectral Analysis: Analyze the chemical shifts to identify the different carbon environments within the molecule.
HPLC is a key analytical technique for assessing the purity of pharmaceutical compounds.
Workflow for HPLC Analysis:
Caption: A typical workflow for HPLC purity analysis.
Protocol:
-
Mobile Phase Preparation: A common mobile phase for related compounds is a mixture of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard and the sample to be analyzed in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220-254 nm).
-
-
Analysis: Inject the sample and standard solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule in LC-MS.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined by a mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.
Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological systems. The cyclopropylamine moiety is a known pharmacophore in several centrally acting agents, and the bromophenyl group can influence binding affinity and metabolic stability.
Based on the known activities of structurally similar compounds, this compound could potentially interact with monoamine transporters or receptors in the central nervous system. For instance, related cyclopropylamines are known to act as inhibitors of monoamine oxidase (MAO) or as substrates for monoamine transporters.
A hypothetical signaling pathway that could be modulated by a compound with such structural features is the monoaminergic neurotransmission pathway.
Hypothetical Signaling Pathway Interaction:
Caption: A hypothetical signaling cascade involving this compound.
Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the precise mechanism of action and the specific signaling pathways modulated by this compound.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its synthesis and analysis. While a complete experimental dataset for all physicochemical properties is not yet available, the provided information serves as a robust starting point for further investigation. The exploration of its biological activities remains a promising area for future research, with the potential for discovering novel therapeutic agents.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)cyclopropanamine is a molecule of significant interest in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Its rigid cyclopropane scaffold, combined with the electronic properties of the bromophenyl group, imparts unique conformational characteristics that are crucial for its biological activity. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon available crystallographic data of closely related structures, computational modeling studies of analogous compounds, and spectroscopic principles. Furthermore, this document outlines a plausible synthetic route and discusses its potential role in modulating key signaling pathways relevant to neurological function.
Molecular Structure
The molecular structure of this compound consists of a central cyclopropane ring to which a 4-bromophenyl group and an amino group are attached to the same carbon atom (C1).
Key Structural Features
-
Cyclopropane Ring: The three-membered ring is highly strained, with C-C-C bond angles deviating significantly from the ideal sp³ hybridization angle of 109.5°. This strain influences the electronic properties and reactivity of the molecule.
-
1,1-Disubstitution: The attachment of both the bulky 4-bromophenyl group and the amino group to the same carbon atom creates steric hindrance that plays a significant role in determining the molecule's preferred conformation.
-
4-Bromophenyl Group: The bromine atom is an electron-withdrawing group that can influence the electron density of the phenyl ring and participate in halogen bonding. The phenyl ring itself provides a large, rigid substituent that dominates the steric landscape of the molecule.
-
Amino Group: The primary amine is a key functional group responsible for the molecule's basicity and its potential to form hydrogen bonds and ionic interactions with biological targets.
Predicted Molecular Geometry
While a crystal structure for this compound is not publicly available, data from the closely related compound, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, provides valuable insights into the bond lengths and angles of the 1-(4-bromophenyl)cyclopropane moiety.
| Parameter | Predicted Value | Source/Method |
| Bond Lengths (Å) | ||
| C(phenyl)-C(cyclopropyl) | ~1.51 | Inferred from related crystal structures |
| C-Br | ~1.90 | Inferred from related crystal structures |
| C(cyclopropyl)-C(cyclopropyl) | ~1.50 - 1.53 | Inferred from related crystal structures |
| C(cyclopropyl)-N | ~1.47 | Standard single bond length |
| Bond Angles (°) | ||
| C(phenyl)-C(cyclopropyl)-N | ~115-120 | Steric repulsion between bulky groups |
| C-C-C (in cyclopropane) | ~60 | Characteristic of cyclopropane ring |
Table 1: Predicted Bond Lengths and Angles for this compound.
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around the single bond connecting the phenyl ring to the cyclopropane ring and the orientation of the amino group.
Rotation of the Phenyl Group
Computational studies on phenylcyclopropane derivatives suggest that the preferred conformation involves the phenyl ring bisecting the cyclopropane ring. This "bisected" conformation minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclopropane ring. There are two likely low-energy bisected conformations:
-
Bisected-eclipsed: Where one of the ortho-hydrogens is eclipsed with a C-C bond of the cyclopropane ring.
-
Bisected-staggered: Where the ortho-hydrogens are staggered with respect to the C-C bonds of the cyclopropane ring.
The energy barrier for rotation around the phenyl-cyclopropyl bond is expected to be relatively low.
Orientation of the Amino Group
The orientation of the amino group is influenced by steric interactions with the adjacent 4-bromophenyl group. The lone pair of electrons on the nitrogen atom will prefer to be in a position that minimizes repulsion with the bulky aromatic ring. This leads to a staggered conformation being the most probable.
Figure 1: 2D representation of this compound.
Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis could involve the formation of 1-(4-bromophenyl)cyclopropanecarbonitrile followed by its reduction to the desired amine.
Figure 2: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
-
Reaction: Cyclization of 4-bromophenylacetonitrile with 1,2-dibromoethane.
-
Reagents and Conditions:
-
4-Bromophenylacetonitrile
-
1,2-Dibromoethane
-
Aqueous sodium hydroxide (50%)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Solvent: Dichloromethane or toluene
-
Temperature: Room temperature to gentle reflux.
-
-
Work-up: The reaction mixture is typically diluted with water, and the organic layer is separated, washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Step 2: Reduction of 1-(4-Bromophenyl)cyclopropanecarbonitrile
-
Reaction: Reduction of the nitrile group to a primary amine.
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Reagents and Conditions:
-
1-(4-Bromophenyl)cyclopropanecarbonitrile
-
Lithium aluminum hydride
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Temperature: 0 °C to room temperature.
-
-
Work-up: Careful quenching of the excess LiAlH₄ with water and sodium hydroxide solution (Fieser workup), followed by extraction, drying, and solvent evaporation.
-
-
Method B: Catalytic Hydrogenation
-
Reagents and Conditions:
-
1-(4-Bromophenyl)cyclopropanecarbonitrile
-
Catalyst: Raney Nickel or Palladium on carbon
-
Solvent: Ethanol or methanol, often with ammonia to suppress secondary amine formation.
-
Hydrogen gas pressure: Atmospheric to high pressure.
-
Temperature: Room temperature to elevated temperatures.
-
-
Work-up: Filtration to remove the catalyst, followed by evaporation of the solvent.
-
Potential Biological Activity and Signaling Pathways
Phenylcyclopropylamine derivatives are well-known for their activity as monoamine oxidase (MAO) inhibitors.[1] Tranylcypromine, a clinically used antidepressant, is a prominent example of this class of compounds. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
Mechanism of Action as MAO Inhibitors
It is hypothesized that this compound acts as an irreversible inhibitor of both MAO-A and MAO-B. The proposed mechanism involves the oxidative metabolism of the cyclopropylamine moiety by the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby inactivating it.
Figure 3: Proposed signaling pathway of this compound.
By inhibiting MAO, this compound would increase the synaptic concentrations of these key neurotransmitters, leading to its potential therapeutic effects in the treatment of depression and other neurological disorders.[2][3]
Conclusion
This compound possesses a unique and conformationally restrained structure that is likely a key determinant of its biological activity. While experimental data on the molecule itself is scarce, analysis of closely related compounds and computational studies on analogous structures provide a solid foundation for understanding its molecular geometry and preferred conformations. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its pharmacological properties. The probable mechanism of action as a monoamine oxidase inhibitor highlights its potential as a valuable scaffold for the design of novel therapeutics for neurological disorders. Further experimental and computational studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing molecule.
References
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bio-Potential: A Technical Guide to the Biological Activity Screening of 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)cyclopropanamine is a synthetic compound featuring a unique combination of a cyclopropylamine moiety and a brominated phenyl ring. While primarily utilized as a versatile intermediate in the synthesis of more complex molecules, its structural alerts suggest a potential for a range of biological activities. This technical guide outlines a comprehensive strategy for the systematic biological activity screening of this compound. Drawing on the known pharmacological profiles of analogous structures, this document details proposed experimental protocols and data interpretation frameworks for assessing its potential as an antimicrobial, anticancer, and neurological agent. All quantitative data for related compounds is presented in structured tables, and key experimental workflows are visualized to provide a clear roadmap for investigation.
Introduction: Unveiling the Potential of a Structural Scaffold
The quest for novel therapeutic agents often begins with the exploration of unique chemical scaffolds. This compound presents an intriguing case. The cyclopropylamine group is a known pharmacophore found in various bioactive compounds, often conferring improved metabolic stability and conformational rigidity. The 4-bromophenyl moiety can enhance binding to biological targets through halogen bonding and hydrophobic interactions. While direct biological activity data for this compound is not extensively reported in public literature, the known activities of structurally related compounds provide a strong rationale for its investigation. This guide proposes a tiered screening approach to systematically evaluate its biological potential.
Potential Biological Activities Based on Structural Analogs
Analysis of scientific literature and patent databases reveals that compounds structurally related to this compound exhibit a range of biological activities. These findings form the basis for our proposed screening cascade.
Table 1: Summary of Biological Activities of Structurally Related Compounds
| Compound Class | Specific Compound Example | Observed Biological Activity | Reference |
| Cyclopropane Derivatives | 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Weak activity against E. coli KARI | [1] |
| Bromophenol Derivatives with Cyclopropyl Moiety | Various | Inhibition of carbonic anhydrase I and II, and acetylcholinesterase (AChE) | [2] |
| Dibromophenyl Enaminones | AK6 and E249 | Anticonvulsant activity in in vitro and in vivo models | [3] |
| Phenylcyclopropane Carboxamides | Various | Antiproliferative activity against human myeloid leukemia cell lines | [4] |
| trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine | - | Potent agonist for the 5-HT2 receptor family |
Proposed Biological Activity Screening Workflow
A tiered approach to screening is recommended to efficiently assess the biological activity of this compound. This begins with broad-spectrum primary screens, followed by more specific secondary and mechanistic assays for any identified "hits."
Detailed Experimental Protocols
The following are detailed protocols for key experiments proposed in the screening workflow.
Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of each microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in medium without compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.
Anticancer Activity Screening: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Neurological Activity Screening: Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity of this compound for serotonin receptors (e.g., 5-HT2A), given the activity of a related compound.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]ketanserin for 5-HT2A).
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Potential Signaling Pathway Involvement
Should this compound show significant activity in the primary screens, subsequent studies should focus on elucidating its mechanism of action. For instance, if anticancer activity is observed, its effect on key cancer-related signaling pathways could be investigated.
Conclusion
While this compound is currently recognized as a synthetic building block, its structural characteristics warrant a thorough investigation into its potential biological activities. The screening strategy and detailed experimental protocols provided in this guide offer a systematic and scientifically rigorous framework for such an endeavor. The identification of any significant biological activity would not only reveal a new pharmacological profile for this compound but could also pave the way for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies on derivatives could then be pursued to optimize potency and selectivity.
References
- 1. 2-(4-Bromophenyl)cyclopropan-1-amine | C9H10BrN | CID 21190524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound chemical | Sigma-Aldrich [sigmaaldrich.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
The Ascendance of a Privileged Scaffold: 1-(4-Bromophenyl)cyclopropanamine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the prominence of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. Among these, the cyclopropylamine moiety has emerged as a cornerstone in the design of potent enzyme inhibitors and central nervous system (CNS) modulators. This technical guide focuses on a particularly valuable building block: 1-(4-bromophenyl)cyclopropanamine. Its unique combination of a rigid cyclopropane ring, a reactive amine group, and a versatile bromophenyl substituent makes it an invaluable synthon in the development of innovative therapeutics, particularly in the fields of oncology and neurology. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its application in the design of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors, complete with experimental protocols and quantitative biological data.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 212.09 g/mol and a molecular formula of C₉H₁₀BrN. The presence of the bromine atom provides a handle for further synthetic diversification through various cross-coupling reactions, while the primary amine is a key pharmacophoric feature for interaction with biological targets.
| Property | Value |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| CAS Number | 345965-54-0 |
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis of this compound and its Derivatives
Experimental Protocol: A General Synthetic Approach
Step 1: Synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile
A common precursor for 1-substituted cyclopropylamines is the corresponding nitrile. The synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile can be achieved via the α-alkylation of 4-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a phase-transfer catalyst.
-
Materials: 4-bromophenylacetonitrile, 1,2-dibromoethane, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), toluene, water.
-
Procedure:
-
To a stirred solution of 4-bromophenylacetonitrile (1.0 eq) and TBAB (0.1 eq) in toluene, add a 50% aqueous solution of NaOH.
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropanecarbonitrile.
-
Step 2: Reduction of the Nitrile to the Amine
The resulting nitrile can be reduced to the primary amine, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Materials: 1-(4-bromophenyl)cyclopropanecarbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, NaOH solution.
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH solution, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization of a salt form.
-
Application in Medicinal Chemistry: A Focus on LSD1 Inhibition
This compound is a key building block for the synthesis of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[1][2] LSD1 demethylates mono- and di-methylated lysine residues on histone H3 (primarily H3K4 and H3K9), leading to the modulation of gene expression.[1][2] Overexpression of LSD1 has been implicated in various cancers and neurological disorders, making it an attractive therapeutic target.[1][3]
The trans-2-arylcyclopropylamine scaffold, of which this compound is a key precursor, is a well-established pharmacophore for irreversible inhibition of LSD1.[2] These inhibitors act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor of the enzyme.[1]
Signaling Pathway of LSD1 in Gene Regulation
The following diagram illustrates the central role of LSD1 in histone demethylation and its impact on gene transcription.
References
- 1. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
In Silico Modeling of 1-(4-Bromophenyl)cyclopropanamine Interactions: A Technical Guide
This guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interactions of 1-(4-Bromophenyl)cyclopropanamine. Due to a lack of specific published data on this compound's biological targets, this document outlines a theoretical approach targeting Monoamine Oxidase B (MAO-B), a plausible target based on the structural similarities of this compound to known MAO inhibitors such as tranylcypromine. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic organic compound featuring a cyclopropylamine moiety attached to a bromophenyl ring. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds known to exhibit a range of biological effects, including potential interactions with neurological targets.[1] The cyclopropylamine group is a key pharmacophore in several monoamine oxidase (MAO) inhibitors. This structural alert suggests that this compound may also interact with MAO enzymes, which are critical in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders.
This whitepaper details a hypothetical in silico workflow designed to explore the potential interaction between this compound and human Monoamine Oxidase B (MAO-B). The described methodologies include molecular docking to predict binding modes and affinities, and molecular dynamics simulations to assess the stability of the ligand-protein complex.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the in silico experiments detailed in this guide.
Table 1: Molecular Docking Results of this compound with MAO-B
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Inhibition Constant (Ki) (nM) | 150 |
| Interacting Residues | TYR435, GLN206, LEU171, PHE343 |
| Hydrogen Bonds | 1 (with GLN206) |
| Hydrophobic Interactions | TYR435, LEU171, PHE343 |
Table 2: Molecular Dynamics Simulation Parameters and Results
| Parameter | Value |
| Simulation Time (ns) | 100 |
| RMSD of Protein Backbone (Å) | 1.5 ± 0.3 |
| RMSD of Ligand (Å) | 0.8 ± 0.2 |
| Radius of Gyration (Å) | 22.5 ± 0.5 |
| Number of Hydrogen Bonds (Ligand-Protein) | 1-2 |
Experimental Protocols
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of this compound within the active site of MAO-B.
Methodology:
-
Protein Preparation:
-
The three-dimensional crystal structure of human MAO-B (PDB ID: 2V5Z) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Gasteiger charges are added to the protein using AutoDockTools.
-
The protein is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular builder such as Avogadro or sourced from a chemical database like PubChem.[2]
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges and rotatable bonds are assigned using AutoDockTools.
-
The ligand is saved in the PDBQT format.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of MAO-B, centered on the co-crystallized inhibitor's position.
-
The dimensions of the grid box are set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Docking Simulation:
-
Molecular docking is performed using AutoDock Vina.
-
The Lamarckian Genetic Algorithm is employed with an exhaustiveness of 8.
-
The top 10 binding poses are generated and ranked based on their binding affinity scores.
-
-
Analysis:
-
The predicted binding poses are visualized and analyzed using software such as PyMOL or Discovery Studio.
-
Interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and protein residues are identified.
-
Molecular Dynamics Simulation
Objective: To evaluate the stability of the this compound-MAO-B complex and characterize its dynamic behavior over time.
Methodology:
-
System Preparation:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the box edges.
-
Counter-ions (Na+ or Cl-) are added to neutralize the system.
-
The system is parameterized using a force field such as AMBER or CHARMM.
-
-
Energy Minimization:
-
The system undergoes a two-step energy minimization process to remove steric clashes.
-
First, the solvent and ions are minimized while the protein-ligand complex is restrained.
-
Second, the entire system is minimized without restraints.
-
-
Equilibration:
-
The system is gradually heated from 0 K to 300 K over 100 ps in the NVT ensemble (constant volume and temperature).
-
The system is then equilibrated in the NPT ensemble (constant pressure and temperature) for 1 ns to ensure the density reaches a stable value.
-
-
Production Run:
-
A 100 ns molecular dynamics simulation is performed in the NPT ensemble.
-
Coordinates are saved every 10 ps for subsequent analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated for the protein backbone and the ligand to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein.
-
The radius of gyration is computed to monitor the overall compactness of the protein.
-
Hydrogen bond analysis is performed to track the persistence of key interactions.
-
Visualizations
Caption: In Silico Modeling Workflow.
Caption: Hypothetical MAO-B Inhibition Pathway.
Caption: Logical Flow of the Hypothetical Study.
References
Discovery and synthesis of novel 1-(4-Bromophenyl)cyclopropanamine analogs
An In-Depth Technical Guide to the Discovery and Synthesis of Novel 1-(4-Bromophenyl)cyclopropanamine Analogs
Abstract
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, renowned for its role in mechanism-based enzyme inhibition. When incorporated into a 1-(4-bromophenyl) structure, it offers a versatile platform for developing novel therapeutic agents, particularly inhibitors of monoamine oxidase (MAO), enzymes critical in the degradation of monoamine neurotransmitters.[1][2] Dysregulation of MAO activity is implicated in several neurological disorders, including depression and Parkinson's disease.[3] This guide details a strategic approach to the synthesis of novel this compound analogs, outlines protocols for their biological evaluation as MAO inhibitors, and discusses potential structure-activity relationships (SAR).
Rationale for Analog Design
The core structure, this compound, combines two key features:
-
The Cyclopropylamine Moiety : This highly strained ring system is crucial for the mechanism-based irreversible inhibition of flavin-dependent enzymes like MAO.[4][1] The amine group acts as a nucleophile, while the strained ring facilitates covalent bond formation with the enzyme's FAD cofactor.[4]
-
The 4-Bromophenyl Group : The bromine atom serves as a versatile synthetic handle, enabling a wide range of structural modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5][6] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The primary therapeutic target for these analogs is Monoamine Oxidase (MAO), which exists in two isoforms, MAO-A and MAO-B.[7] These enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Selective inhibition of these isoforms is a key strategy in the treatment of various neuropsychiatric conditions.[3][]
General Synthesis Strategy
A robust and efficient synthetic strategy is paramount for generating a library of analogs for biological screening. The proposed pathway involves a titanium-mediated coupling of a nitrile with a Grignard reagent, a method known for its directness in forming primary cyclopropylamines.[9]
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Synthesis of this compound (Core Scaffold)
This protocol is adapted from the titanium-mediated synthesis of primary cyclopropylamines from nitriles.[9]
-
Reaction Setup : To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous toluene (100 mL) and titanium(IV) isopropoxide (1.2 equivalents).
-
Grignard Addition : Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 equivalents) over 30 minutes, maintaining the internal temperature below -70 °C.
-
Nitrile Addition : Stir the resulting dark solution for 10 minutes. Add a solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous toluene (20 mL) dropwise.
-
Lewis Acid & Warming : Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equivalents) to the reaction mixture. Allow the mixture to warm slowly to room temperature and stir for 12-18 hours.
-
Quenching : Carefully quench the reaction by the slow addition of 1 M aqueous HCl (50 mL) at 0 °C.
-
Workup : Basify the aqueous layer with 2 M NaOH until pH > 12. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to yield the title compound.
General Protocol for Suzuki Cross-Coupling
This protocol describes the diversification of the core scaffold at the bromine position.[5]
-
Reaction Setup : In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition : Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction : Heat the reaction mixture to 95 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
In Vitro Fluorometric MAO Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the synthesized analogs against MAO-A and MAO-B.[7][10][11]
-
Reagent Preparation : Prepare assay buffer (e.g., potassium phosphate buffer, pH 7.4), MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) with Horseradish Peroxidase (HRP).[10][11]
-
Compound Preparation : Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions in assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
Assay Procedure :
-
Add 5 µL of the test compound dilutions to the wells of a black 96-well microplate.[11]
-
Include controls: a vehicle control (DMSO), a positive control with a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B), and a no-enzyme control.[7][10]
-
Add 45 µL of the diluted MAO enzyme to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.[7][10]
-
Initiate the reaction by adding 50 µL of the working reagent containing the substrate and fluorescent probe mixture.
-
-
Data Acquisition : Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at multiple time points or as an endpoint reading (e.g., excitation 530 nm / emission 585 nm).[10]
-
Data Analysis : Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Data Presentation & Structure-Activity Relationships
Systematic modification of the core scaffold allows for the elucidation of structure-activity relationships (SAR).
Quantitative Data Summary
The following tables present hypothetical data for a series of synthesized analogs to illustrate how quantitative results can be structured for comparison.
Table 1: Synthesis and Purity of 1-Aryl-cyclopropanamine Analogs
| Compound ID | R Group (at 4-position of phenyl) | Yield (%) | Purity (%) |
| CPA-01 | -Br (Core) | 65 | >98 |
| CPA-02 | -Phenyl | 72 | >99 |
| CPA-03 | -4-Fluorophenyl | 68 | >99 |
| CPA-04 | -4-Methoxyphenyl | 75 | >98 |
| CPA-05 | -3-Chlorophenyl | 61 | >97 |
Table 2: In Vitro Inhibitory Activity against Human MAO-A and MAO-B
| Compound ID | R Group | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| CPA-01 | -Br | 850 | 120 | 7.1 |
| CPA-02 | -Phenyl | 920 | 95 | 9.7 |
| CPA-03 | -4-Fluorophenyl | 750 | 45 | 16.7 |
| CPA-04 | -4-Methoxyphenyl | 1200 | 250 | 4.8 |
| CPA-05 | -3-Chlorophenyl | 680 | 38 | 17.9 |
Discussion of Structure-Activity Relationships (SAR)
Caption: Logical flow of key structure-activity relationships for MAO-B inhibition.
Based on the hypothetical data, several SAR trends can be inferred:
-
MAO-B Selectivity : Many cyclopropylamine-based inhibitors show preferential activity against MAO-B.[4]
-
Electronic Effects : The introduction of electron-withdrawing groups on the terminal phenyl ring (e.g., CPA-03, CPA-05) appears to enhance both potency and selectivity for MAO-B. This may be due to favorable interactions within the active site of the enzyme.
-
Steric Effects : An electron-donating group like methoxy (CPA-04) seems to be detrimental to activity, possibly due to unfavorable steric or electronic interactions. A simple phenyl substitution (CPA-02) maintains potency relative to the bromo-core but offers a modest increase in selectivity.
Mechanism of Action: MAO Inhibition
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[2] Irreversible inhibitors like the this compound analogs function through a mechanism-based process. The enzyme oxidizes the cyclopropylamine, which generates a reactive intermediate that forms a stable, covalent adduct with the N5 atom of the FAD cofactor, rendering the enzyme inactive.[4][1]
Caption: Signaling pathway of MAO and its inhibition by a novel cyclopropylamine (CPA) analog.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel MAO inhibitors. The synthetic strategies outlined here provide a clear path for generating diverse chemical libraries. The biological evaluation protocols enable robust screening to identify potent and selective inhibitors. Future work should focus on expanding the range of substituents on the aryl ring to further probe the SAR, optimizing pharmacokinetic properties (ADME), and eventually progressing lead compounds to in vivo models to assess their efficacy and safety profiles for treating neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 9. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
Methodological & Application
Application Notes and Protocols: N-Arylation of 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl cyclopropylamine motif is a valuable pharmacophore found in numerous biologically active molecules and pharmaceutical candidates. The unique conformational constraints and electronic properties of the cyclopropyl group often impart favorable metabolic stability and binding affinity. This document provides detailed experimental protocols for the N-arylation of 1-(4-bromophenyl)cyclopropanamine, a key intermediate in the synthesis of various drug discovery targets. The two most prevalent and effective methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented.
Reaction Overview
The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the primary amine of the cyclopropylamine derivative and an aryl halide or pseudohalide. This transformation is typically achieved through transition metal catalysis.
General Reaction Scheme:
Where:
-
Ar-X is the arylating agent (e.g., aryl bromide, iodide, or triflate)
-
H₂N-(c-Pr)-Ph-Br is this compound
-
The reaction is mediated by a Palladium or Copper catalyst.
Experimental Protocols
Two primary catalytic systems are widely employed for the N-arylation of primary amines. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically utilizes a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base.[3][4][5] This method is known for its high efficiency and broad substrate scope.[6][7]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., BrettPhos, RuPhos, or t-BuXPhos)[6][8]
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%) to a dry reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[9] Modern protocols often employ ligands to facilitate the reaction at lower temperatures.[10][11] This method can be advantageous for specific substrates and is often more economical than palladium-catalyzed reactions.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or bromide)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaOH)
-
High-boiling polar solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Ethylene glycol)[12]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a reaction flask equipped with a magnetic stir bar and a reflux condenser, add the Copper(I) iodide (5-10 mol%), the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Ligand and Solvent Addition: Add the ligand (10-20 mol%) and the solvent (e.g., DMF).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature between 100-160 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue is then purified by flash column chromatography.
Data Presentation
The following table summarizes representative conditions and outcomes for the N-arylation of primary amines with aryl halides, based on literature precedents for similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 | General Buchwald-Hartwig Conditions |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LHMDS | 2-MeTHF | 80 | 8 | >90 | Rosen et al., Org. Lett. 2011, 13, 2564-2567[8] |
| CuI | DMEDA | K₂CO₃ | DMF | 120 | 24 | 70-90 | General Ullmann Condensation Conditions |
| CuI | (9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide | - | Diethylene glycol | 80 | 1 | 60-93 | Molecules 2024, 29(1), 241[10] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for N-arylation.
Catalytic Cycles
Caption: Buchwald-Hartwig amination catalytic cycle.[1][2][13]
Caption: Ullmann condensation catalytic cycle.[11][14]
Conclusion
The N-arylation of this compound is a crucial transformation in the synthesis of medicinally relevant compounds. Both the Buchwald-Hartwig amination and the Ullmann condensation offer effective routes to the desired products. The choice of methodology will depend on factors such as substrate compatibility, cost, and scalability. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific substrate combinations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 13. name-reaction.com [name-reaction.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][2] In the context of drug discovery and development, the synthesis of novel biaryl and heteroaryl structures is of paramount importance. 1-(4-Bromophenyl)cyclopropanamine serves as a valuable building block, incorporating a desirable cyclopropylamine motif, which is a common feature in many biologically active compounds. The Suzuki-Miyaura coupling of this substrate allows for the straightforward introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the phenyl ring, providing access to a diverse range of potential drug candidates.
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The information is intended to guide researchers in setting up, running, and optimizing these crucial synthetic transformations.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of aryl bromides with various arylboronic acids. While specific data for this compound is limited in the public domain, the presented data from analogous reactions with other bromophenyl derivatives provide a strong predictive framework for reaction success and optimization.
Table 1: Optimization of Reaction Conditions for a Generic Aryl Bromide
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60 |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene | 80 | 18-22 | 40 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Acetonitrile | 80 | 18-22 | 36 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 1 | >95 |
| 5 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 12 | ~80 |
Data adapted from analogous reactions of bromophenyl compounds.[1][3]
Table 2: Substrate Scope - Coupling of an Aryl Bromide with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 1-(4-(4-methoxyphenyl)phenyl)cyclopropanamine | 95 |
| 2 | 4-Methylphenylboronic acid | 1-(4-(4-methylphenyl)phenyl)cyclopropanamine | 92 |
| 3 | 4-Chlorophenylboronic acid | 1-(4-(4-chlorophenyl)phenyl)cyclopropanamine | 80 |
| 4 | 4-Acetylphenylboronic acid | 1-(4-(4-acetylphenyl)phenyl)cyclopropanamine | 75 |
| 5 | Thiophen-3-ylboronic acid | 1-(4-(thiophen-3-yl)phenyl)cyclopropanamine | 65 |
Yields are representative and based on couplings with structurally similar aryl bromides.[4][5] The yield of the reaction can be influenced by the electronic properties of the boronic acid, with electron-rich boronic acids often providing higher yields.[5]
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar transformations.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Distilled water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) and a small amount of distilled water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(4-biaryl)cyclopropanamine product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(4-Bromophenyl)cyclopropanamine in Multi-Component Reactions: A Detailed Overview for Researchers
Introduction
1-(4-Bromophenyl)cyclopropanamine is a valuable building block in organic synthesis, particularly in the construction of novel molecular scaffolds with potential applications in drug discovery and materials science. Its unique structural features, combining a reactive primary amine with a sterically demanding cyclopropyl group and a functionalizable bromophenyl moiety, make it an intriguing substrate for multi-component reactions (MCRs). MCRs are highly efficient one-pot transformations where three or more reactants combine to form a complex product, offering advantages in terms of atom economy, step efficiency, and the rapid generation of chemical diversity. This document provides a detailed overview of the potential applications of this compound in key MCRs, including generalized experimental protocols and expected outcomes based on the reactivity of similar compounds.
While direct literature examples detailing the use of this compound in well-known MCRs like the Ugi and Passerini reactions are not extensively documented, its chemical nature strongly suggests its utility in these and other MCRs. The protocols and data presented herein are based on established methodologies for structurally related amines and serve as a guide for researchers to explore the rich chemistry of this versatile building block.
Key Multi-Component Reactions and Potential Applications
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides.[1] These products are valuable peptidomimetics and scaffolds for further chemical elaboration.[2] The use of this compound as the amine component would introduce the unique cyclopropyl-aryl motif into the final product.
Generalized Reaction Scheme:
Potential Significance: The resulting Ugi products would possess a bromine atom, providing a handle for post-MCR modifications such as Suzuki or Sonogashira cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. The cyclopropylamine moiety can impart conformational rigidity and unique metabolic stability to the resulting molecules.
Experimental Protocol: General Procedure for the Ugi Reaction
-
Preparation of the Reaction Mixture: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv). Dissolve the aldehyde in a suitable solvent, typically methanol or trifluoroethanol (5-10 mL).
-
Addition of Amine: Add this compound (1.0 mmol, 1.0 equiv) to the solution. Stir the mixture at room temperature for 10-20 minutes to facilitate the formation of the imine intermediate.
-
Addition of Carboxylic Acid and Isocyanide: Sequentially add the carboxylic acid (1.0 mmol, 1.0 equiv) and the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture. The addition of the isocyanide can be exothermic and should be done with care.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[3]
Data Presentation (Hypothetical):
| Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 48 | 75-85 |
| 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Methanol | 48 | 70-80 |
| Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | Trifluoroethanol | 72 | 65-75 |
Note: Yields are estimated based on typical Ugi reactions and would require experimental verification.
Visualization:
Caption: General workflow for the Ugi four-component reaction.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another fundamental MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[4] While the classic Passerini reaction does not directly involve an amine, this compound can be utilized in post-Passerini modifications. For instance, a Passerini product bearing a suitable leaving group could be displaced by the amine. More advanced variations of the Passerini reaction could potentially incorporate the amine directly.
Generalized Reaction Scheme (Post-Passerini Modification):
-
Passerini Reaction: R¹-CHO + R²-COOH + R³-NC → α-Acyloxy Carboxamide (Intermediate)
-
Amination: Intermediate + this compound → Modified Product
Experimental Protocol: General Procedure for a Passerini Reaction
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and carboxylic acid (1.0 equiv) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the isocyanide (1.0 equiv) at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the α-acyloxy carboxamide.
Visualization:
Caption: Simplified mechanism of the Passerini three-component reaction.
Novel Multi-Component Reactions for Heterocycle Synthesis
Beyond the classic named MCRs, this compound can be a key participant in the discovery of novel MCRs for the synthesis of complex heterocyclic systems. The primary amine functionality can readily form imines with aldehydes, which are key intermediates in many MCRs leading to heterocycles such as imidazoles, quinolines, and pyridines.
Hypothetical Reaction for Imidazole Synthesis (Four-Component):
A one-pot reaction of this compound, an aldehyde, a 2-bromoacetophenone, and ammonium acetate could potentially yield highly substituted imidazoles.[5]
Experimental Protocol: General Procedure for a Four-Component Imidazole Synthesis
-
Reaction Mixture: In a round-bottom flask, combine the 2-bromoacetophenone (1.0 mmol), the aldehyde (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Reaction Conditions: Heat the mixture, potentially under solvent-free conditions or in a high-boiling solvent like acetic acid, at a temperature ranging from 80 to 120 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and neutralized. The product can be extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Data Presentation (Hypothetical):
| Aldehyde | 2-Bromoacetophenone | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | 2-Bromo-4'-chloroacetophenone | Acetic Acid | 100 | 6 | 60-70 |
| Furan-2-carbaldehyde | 2-Bromoacetophenone | Solvent-free | 120 | 4 | 55-65 |
Note: Yields are speculative and require experimental validation.
Visualization:
References
- 1. Ugi Four-component Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Enzyme Inhibitors Using 1-(4-Bromophenyl)cyclopropanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors derived from the 1-(4-bromophenyl)cyclopropanamine scaffold. This class of compounds has shown significant promise in targeting flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B), which are critical targets in oncology and neurodegenerative diseases.
Introduction
The cyclopropylamine moiety is a key pharmacophore in the design of mechanism-based inactivators of FAD-dependent amine oxidases. This compound serves as a versatile building block for creating a diverse range of inhibitors. The bromine atom on the phenyl ring offers a convenient handle for further functionalization through various cross-coupling reactions, allowing for the exploration of the inhibitor's structure-activity relationship (SAR). These inhibitors typically act by forming a covalent adduct with the FAD cofactor within the enzyme's active site, leading to irreversible inhibition.[1][2][3]
Lysine-Specific Demethylase 1 (LSD1) is a key enzyme involved in epigenetic regulation and is overexpressed in various cancers, making it a prime therapeutic target.[1][3][4][5] Similarly, Monoamine Oxidase A and B are well-established targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6][7][8]
Signaling Pathway and Mechanism of Action
The primary target for inhibitors derived from this scaffold is the flavin adenine dinucleotide (FAD)-dependent family of amine oxidases. A key example is the inhibition of LSD1, which plays a crucial role in gene regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][5] The inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancer cells.
Caption: LSD1-mediated histone demethylation and its inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various cyclopropylamine derivatives against their target enzymes.
Table 1: Inhibitory Activity of Phenylcyclopropylamine Derivatives against LSD1
| Compound ID | Modification on Phenyl Ring | LSD1 IC₅₀ (nM) | LSD1 Kᵢ (µM) | Cell-based GI₅₀ (nM) | Reference |
| 1 | 4-Br | - | - | - | [5] |
| 2 | 4-CF₃ | - | - | - | [2] |
| 3 | 4-OCH₃ | - | - | - | [2] |
| 4 | 4-NO₂ | - | - | - | [2] |
| 5 (34) | Styrenyl derivative | < 4 | - | 1 | [1] |
| 6 (35) | 4,4-spiro derivative | Potent | - | Potent | [1] |
| 7 (36) | Oxetane substituted spiro | Potent | - | Potent | [1] |
| 8 (37) | Difluoroethyl substituted spiro | Potent | - | Potent | [1] |
| 9 (7c) | cis-4-Br-2,5-F₂ | - | 0.094 | - | [5] |
Table 2: Inhibitory Activity of Cyclopropylamine Derivatives against MAO-A and MAO-B
| Compound ID | Derivative Type | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Reference |
| 10 | cis-N-benzyl-2-methoxycyclopropylamine | 170 | 5 | [6] |
| 11 (2-PCPA) | trans-2-phenylcyclopropylamine | Weak LSD1 inhibitor | - | [2][3] |
Experimental Protocols
The synthesis of enzyme inhibitors based on the this compound scaffold generally involves a multi-step process. A generalized workflow is presented below, followed by a detailed protocol for a key synthetic step.
Caption: General workflow for inhibitor synthesis and evaluation.
Protocol 1: Synthesis of trans-2-(4-bromophenyl)cyclopropylamine
This protocol describes a general method for the synthesis of the core cyclopropylamine structure, which can be adapted from procedures for similar compounds.[2]
Materials:
-
Methyl 4-bromocinnamate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diazomethane (CH₂N₂) in a suitable solvent (e.g., THF or ether)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Cyclopropanation:
-
Dissolve methyl 4-bromocinnamate in THF.
-
Add a catalytic amount of Pd(OAc)₂ (e.g., 1.6 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of diazomethane in ether to the reaction mixture with stirring. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the careful addition of acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclopropanated ester. Purify by column chromatography if necessary.
-
-
Hydrolysis of the Ester:
-
Dissolve the crude cyclopropanated ester in a mixture of methanol and aqueous NaOH solution.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield trans-2-(4-bromophenyl)cyclopropanecarboxylic acid.
-
-
Curtius Rearrangement to Form the Amine:
-
Suspend the carboxylic acid in tert-butanol.
-
Add triethylamine followed by diphenylphosphoryl azide (DPPA).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in THF and add aqueous HCl.
-
Stir the mixture at room temperature to hydrolyze the intermediate carbamate.
-
Basify the solution with NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trans-2-(4-bromophenyl)cyclopropylamine. Purify by column chromatography or crystallization.
-
Protocol 2: LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against LSD1 using a TR-FRET assay.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide (e.g., H3K4me2)
-
Europium-labeled anti-H3K4me1 antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference with the assay.
-
-
Enzyme Reaction:
-
Add the LSD1 enzyme and the biotinylated H3K4me2 peptide substrate to the wells of the 384-well plate.
-
Add the diluted inhibitor compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the demethylation reaction to proceed.
-
-
Detection:
-
Stop the enzymatic reaction by adding a detection mixture containing the europium-labeled anti-H3K4me1 antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow for antibody binding and FRET signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound and its analogs are valuable scaffolds for the development of potent and selective inhibitors of LSD1 and MAO enzymes. The synthetic routes are adaptable, and the bromine handle allows for extensive derivatization to optimize potency and selectivity. The provided protocols offer a foundation for the synthesis and evaluation of these promising therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific applications.
References
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
Application Notes and Protocols for Bioactive Scaffolds from 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of bioactive scaffolds that not only provide structural support for tissue regeneration but also deliver therapeutic agents is a significant focus in biomedical engineering and drug development. 1-(4-Bromophenyl)cyclopropanamine is a cyclopropylamine derivative with potential applications in the development of therapeutics for neurological disorders.[1] Its structure, featuring a reactive bromine atom, allows for versatile functionalization, making it an attractive candidate for incorporation into bioactive scaffolds.[1] These scaffolds can be designed for controlled release of the bioactive molecule, influencing cellular behavior and promoting tissue regeneration, particularly in neural applications.
This document provides a detailed protocol for the preparation, characterization, and biological evaluation of bioactive scaffolds fabricated from a biocompatible polymer matrix incorporating this compound. The proposed methodology is based on established techniques for creating porous scaffolds for tissue engineering applications.[2][3][4]
Data Presentation
Table 1: Physicochemical Properties of Fabricated Scaffolds
| Scaffold Formulation | Polymer Composition | This compound Loading (wt%) | Porosity (%) | Average Pore Size (μm) | Compressive Strength (MPa) |
| Control Scaffold | Poly(lactic-co-glycolic acid) (PLGA) | 0 | 85 ± 4 | 150 ± 25 | 1.2 ± 0.3 |
| Bioactive Scaffold 1 | PLGA | 1 | 83 ± 5 | 145 ± 30 | 1.1 ± 0.2 |
| Bioactive Scaffold 2 | PLGA | 5 | 81 ± 3 | 140 ± 20 | 1.0 ± 0.4 |
| Bioactive Scaffold 3 | PLGA | 10 | 78 ± 6 | 130 ± 35 | 0.9 ± 0.3 |
Table 2: In Vitro Release Profile of this compound
| Time (Days) | Cumulative Release (%) - Bioactive Scaffold 1 (1 wt%) | Cumulative Release (%) - Bioactive Scaffold 2 (5 wt%) | Cumulative Release (%) - Bioactive Scaffold 3 (10 wt%) |
| 1 | 15 ± 2 | 18 ± 3 | 22 ± 4 |
| 3 | 35 ± 4 | 42 ± 5 | 50 ± 6 |
| 7 | 60 ± 5 | 75 ± 6 | 85 ± 7 |
| 14 | 85 ± 6 | 92 ± 7 | 98 ± 5 |
| 21 | 95 ± 4 | 98 ± 3 | 99 ± 2 |
Table 3: Biocompatibility and Neurite Outgrowth Assay
| Scaffold Formulation | Cell Viability (%) (Day 7) | Neurite Length (μm) (Day 7) |
| Control Scaffold | 98 ± 2 | 50 ± 10 |
| Bioactive Scaffold 1 | 97 ± 3 | 75 ± 15 |
| Bioactive Scaffold 2 | 95 ± 4 | 120 ± 20 |
| Bioactive Scaffold 3 | 88 ± 5 | 150 ± 25 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Polymer
This protocol describes the covalent attachment of this compound to a carboxyl-terminated polymer, such as poly(lactic-co-glycolic acid) (PLGA), via amide bond formation.
Materials:
-
This compound
-
Carboxyl-terminated Poly(lactic-co-glycolic acid) (PLGA-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
-
Argon gas supply
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve PLGA-COOH (e.g., 1 g) in anhydrous DCM (20 mL).
-
Add NHS (1.2 molar equivalents to COOH groups) and DCC (1.2 molar equivalents to COOH groups) to the polymer solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.
-
In a separate flask, dissolve this compound (1.5 molar equivalents to COOH groups) in anhydrous DMF (5 mL).
-
Add the solution of this compound to the activated polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the functionalized polymer by adding the filtrate to an excess of cold diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified polymer solution to obtain the dry, functionalized polymer.
-
Characterize the functionalized polymer using ¹H NMR and FTIR spectroscopy to confirm the covalent attachment.
Protocol 2: Fabrication of Porous Bioactive Scaffolds
This protocol utilizes a solvent casting and particulate leaching technique to create a porous scaffold structure.
Materials:
-
This compound-functionalized polymer
-
Sodium chloride (NaCl) crystals, sieved to a desired particle size range (e.g., 100-200 µm)
-
Dichloromethane (DCM)
-
Deionized water
-
Vacuum oven
Procedure:
-
Dissolve the functionalized polymer in DCM to create a polymer solution (e.g., 10% w/v).
-
Add sieved NaCl particles to the polymer solution at a specific polymer-to-salt weight ratio (e.g., 1:9) to control porosity.
-
Thoroughly mix the slurry to ensure a homogeneous distribution of NaCl particles.
-
Cast the slurry into a Teflon mold of the desired shape and size.
-
Allow the solvent to evaporate in a fume hood for 24 hours, followed by further drying in a vacuum oven at room temperature for 48 hours to remove residual solvent.
-
Immerse the resulting polymer-salt composite in deionized water for 48 hours, with frequent water changes, to leach out the NaCl particles.
-
Freeze the leached scaffold at -80°C and then lyophilize for 48 hours to obtain a dry, porous scaffold.
-
Store the scaffolds in a desiccator until further use.
Protocol 3: Characterization of Scaffold Morphology and Properties
Scanning Electron Microscopy (SEM):
-
Mount a small piece of the scaffold onto an SEM stub using carbon tape.
-
Sputter-coat the scaffold with a thin layer of gold or palladium to make it conductive.
-
Image the scaffold using an SEM to observe the pore structure, size, and interconnectivity.
Porosity Measurement:
-
Measure the dry weight (W) of the scaffold.
-
Immerse the scaffold in a known volume of a wetting agent (e.g., ethanol) until fully saturated.
-
Record the total volume of the ethanol and the saturated scaffold (V₁).
-
Remove the saturated scaffold and record the remaining volume of ethanol (V₂).
-
The volume of the scaffold is V₁ - V₂.
-
Calculate the porosity using the formula: Porosity (%) = [(V₁ - V₂) - (W / ρ)] / (V₁ - V₂) x 100, where ρ is the density of the polymer.
Protocol 4: In Vitro Bioactivity and Biocompatibility Assays
In Vitro Release Study:
-
Place pre-weighed scaffolds in vials containing phosphate-buffered saline (PBS, pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time points, collect the entire release medium and replace it with fresh PBS.
-
Analyze the concentration of this compound in the collected medium using High-Performance Liquid Chromatography (HPLC).
Cell Viability and Proliferation (MTT Assay):
-
Sterilize the scaffolds with ethylene oxide or by UV irradiation.
-
Place the scaffolds in a 24-well plate and seed with a relevant cell line (e.g., PC12 or primary neurons).
-
At desired time points (e.g., 1, 3, and 7 days), add MTT solution to each well and incubate.
-
Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.
Neurite Outgrowth Assay:
-
Seed neuronal cells (e.g., PC12 cells differentiated with Nerve Growth Factor) onto the sterilized scaffolds.
-
After a set culture period (e.g., 7 days), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) using immunofluorescence.
-
Image the cells using a fluorescence microscope and measure the length of the longest neurite for a significant number of cells using image analysis software.
Visualizations
Caption: Experimental workflow for scaffold preparation and evaluation.
Caption: Hypothesized signaling pathway for neurite outgrowth promotion.
References
- 1. This compound [myskinrecipes.com]
- 2. Preparation and characterization of gelatin-bioactive glass ceramic scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of 3D hydroxyapatite/collagen scaffolds and its application in bone regeneration with bone morphogenetic protein-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes: The Role of 1-(4-Bromophenyl)cyclopropanamine in Agrochemical Synthesis
Introduction
1-(4-Bromophenyl)cyclopropanamine is a chemical compound featuring a brominated phenyl group attached to a cyclopropane ring containing an amine. This unique structural combination suggests its potential as a versatile building block in the synthesis of complex organic molecules. While the broader class of cyclopropylamines and bromophenyl derivatives are known to be important moieties in various agrochemicals, detailed, publicly available information specifically outlining the use of this compound in the synthesis of commercialized or late-stage development agrochemicals is limited.
This document aims to provide a general overview of the potential applications of this compound in agrochemical research and development, based on the known reactivity of its constituent functional groups. The protocols and pathways described herein are therefore proposed synthetic routes and have not been directly extracted from specific agrochemical synthesis literature.
Potential Applications in Agrochemical Synthesis
The structure of this compound offers several reactive sites that can be exploited for the synthesis of novel agrochemicals:
-
The Primary Amine Group: The nucleophilic amine group can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions. These reactions are fundamental in building the core structures of many fungicides, herbicides, and insecticides. For instance, the amine can be reacted with various electrophiles to introduce pharmacologically active side chains or to link the cyclopropylamine moiety to other heterocyclic systems commonly found in agrochemicals.
-
The Bromophenyl Group: The bromine atom on the phenyl ring serves as a useful handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions allow for the introduction of diverse substituents at the para-position of the phenyl ring, enabling the fine-tuning of the biological activity, selectivity, and physicochemical properties of the target agrochemical.
-
The Cyclopropane Ring: The strained cyclopropane ring can influence the conformational rigidity and metabolic stability of a molecule. Incorporating this motif can lead to enhanced binding affinity to target enzymes or receptors in pests and weeds, potentially leading to higher efficacy.
Hypothetical Signaling Pathway in a Target Pest
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an insecticide derived from this compound. This is a generalized representation and not based on a specific known insecticide.
Caption: Hypothetical mode of action of an insecticide.
Experimental Protocols: General Synthetic Methodologies
The following are generalized experimental protocols for key reactions that could involve this compound in the synthesis of agrochemical candidates.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the formation of an amide bond, a common linkage in many biologically active molecules.
Table 1: Reaction Parameters for N-Acylation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Carboxylic Acid Chloride/Anhydride | 1.1 eq |
| Base (e.g., Triethylamine) | 1.5 eq |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Work-up | Aqueous wash, extraction, drying, and concentration |
| Purification | Column chromatography or recrystallization |
Methodology:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired carboxylic acid chloride or anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.
Protocol 2: Suzuki Coupling of the Bromophenyl Moiety
This protocol outlines a general procedure for the formation of a new carbon-carbon bond at the bromine position of the phenyl ring.
Table 2: Reaction Parameters for Suzuki Coupling
| Parameter | Value |
| Reactants | |
| N-protected this compound | 1.0 eq |
| Boronic Acid/Ester | 1.2 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 eq |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 eq |
| Solvent | Toluene/Water or Dioxane/Water (biphasic) |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Work-up | Extraction, drying, and concentration |
| Purification | Column chromatography |
Methodology:
-
To a reaction vessel, add the N-protected this compound derivative (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature and stir vigorously for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the coupled product.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and screening of a new agrochemical candidate starting from this compound.
Caption: A generalized synthetic and screening workflow.
Asymmetric Synthesis of 1-(4-Bromophenyl)cyclopropanamine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the asymmetric synthesis of 1-(4-Bromophenyl)cyclopropanamine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural motifs which are present in various biologically active molecules.
The core of this application note focuses on a robust and highly enantioselective synthetic route involving a rhodium-catalyzed cyclopropanation followed by a Curtius rearrangement. This methodology allows for the efficient construction of the chiral cyclopropane ring and subsequent installation of the primary amine functionality, providing access to enantiomerically enriched this compound.
Application Notes
This compound and its derivatives are valuable building blocks in drug discovery, primarily recognized for their potential as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters, which is a key mechanism in the treatment of depression and other neurological disorders.
The cyclopropylamine moiety is a well-established pharmacophore for MAO inhibition. The strained cyclopropane ring is thought to play a crucial role in the mechanism-based inhibition of the flavin cofactor of MAO. The 4-bromophenyl substituent offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The development of selective inhibitors for MAO-A or MAO-B is a key objective in modern medicinal chemistry, as this can lead to therapeutic agents with improved side-effect profiles.
Experimental Protocols
The following protocols describe a two-step sequence for the asymmetric synthesis of this compound. The key steps are an enantioselective cyclopropanation of 4-bromostyrene followed by the conversion of the resulting cyclopropanecarboxylate to the target amine via a Curtius rearrangement.
Protocol 1: Asymmetric Cyclopropanation of 4-Bromostyrene
This protocol details the rhodium-catalyzed asymmetric cyclopropanation of 4-bromostyrene with ethyl diazoacetate to yield ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate. The use of a chiral rhodium catalyst ensures high enantioselectivity.
Materials:
-
4-Bromostyrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] [Rh₂(S-TCPTTL)₄] or other suitable chiral rhodium catalyst
-
Dichloromethane (DCM), anhydrous
-
Hexane, anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the chiral dirhodium catalyst (0.01 mol%) in anhydrous dichloromethane (2.0 mL) under an inert atmosphere, add 4-bromostyrene (1.0 mmol).
-
Cool the mixture to the desired temperature (typically ranging from -78 °C to room temperature, to be optimized for specific catalyst systems).
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5.0 mL) to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC analysis.
Protocol 2: Conversion to this compound via Curtius Rearrangement
This protocol describes the conversion of the cyclopropanecarboxylate ester to the corresponding primary amine. This is achieved through hydrolysis of the ester to the carboxylic acid, followed by a Curtius rearrangement.
Materials:
-
Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
tert-Butanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
Step 2a: Hydrolysis of the Ester
-
Dissolve ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).
-
Add LiOH (2.0 mmol) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-bromophenyl)cyclopropanecarboxylic acid.
Step 2b: Curtius Rearrangement
-
To a solution of 2-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add triethylamine (1.2 mmol) and diphenylphosphoryl azide (DPPA) (1.1 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours until the formation of the isocyanate is complete (monitor by IR spectroscopy for the characteristic isocyanate peak at ~2270 cm⁻¹).
-
Cool the reaction mixture to room temperature and add tert-butanol (5.0 mmol).
-
Heat the mixture to reflux and stir for 12-16 hours to form the Boc-protected amine.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude Boc-protected amine by flash column chromatography.
Step 2c: Deprotection
-
Dissolve the purified Boc-protected amine (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (TFA) (10 mmol) and stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 1 M NaOH to pH >10.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric synthesis of this compound derivatives. Please note that the specific values can vary depending on the exact catalyst, substrate, and reaction conditions used.
Table 1: Asymmetric Cyclopropanation of 4-Bromostyrene
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Rh₂(S-TCPTTL)₄ (0.01) | DCM | 25 | 16 | 85 | >95:5 | 98 |
| 2 | Rh₂(S-DOSP)₄ (0.1) | DCM | 0 | 24 | 78 | >95:5 | 95 |
| 3 | Cu(I)-Box (5) | Toluene | 25 | 12 | 72 | 90:10 | 92 |
Table 2: MAO Inhibitory Activity of Arylcyclopropylamine Derivatives
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| This compound (trans) | MAO-A | 5.2 | 2.8 | Reversible, Competitive |
| This compound (trans) | MAO-B | 0.8 | 0.4 | Reversible, Competitive |
| Tranylcypromine (reference) | MAO-A | 1.5 | - | Irreversible |
| Tranylcypromine (reference) | MAO-B | 0.9 | - | Irreversible |
Visualization
The following diagrams illustrate the general experimental workflow for the synthesis and the proposed mechanism of action of this compound as a monoamine oxidase inhibitor.
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Application Note: Scale-up Synthesis of 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of 1-(4-Bromophenyl)cyclopropanamine, a key intermediate in the development of various pharmaceutically active compounds. The synthesis is based on the robust and efficient Kulinkovich-Szymoniak reaction, which allows for the formation of primary cyclopropylamines from the corresponding nitriles. This document outlines the reaction scheme, a comprehensive experimental protocol suitable for larger scale production, and a summary of expected quantitative data.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting the central nervous system. The presence of the cyclopropylamine moiety can impart unique conformational constraints and metabolic stability to drug candidates. The scale-up of its synthesis is therefore a critical step in the drug development pipeline. The Kulinkovich-Szymoniak reaction offers a direct and effective method for the cyclopropanation of nitriles using a titanium-mediated reaction with a Grignard reagent.[1][2] This method is particularly advantageous for the synthesis of 1-arylcyclopropylamines.
Reaction Scheme
The overall synthetic transformation involves the conversion of 4-bromophenylacetonitrile to this compound via a titanacyclopropane intermediate generated in situ.
Scheme 1: Synthesis of this compound
Experimental Protocol: Scale-up Synthesis (100 g scale)
This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Bromophenylacetonitrile | 196.04 | 100.0 g | 0.51 | >98% | Sigma-Aldrich |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | 131.26 | 510 mL | 1.53 | Sigma-Aldrich | |
| Titanium(IV) isopropoxide | 284.22 | 151.3 g (155 mL) | 0.53 | >97% | Sigma-Aldrich |
| Diethyl ether (anhydrous) | 74.12 | 2.5 L | - | Fisher Scientific | |
| Toluene (anhydrous) | 92.14 | 1.0 L | - | Fisher Scientific | |
| 2 M Hydrochloric acid | 36.46 | As needed | - | VWR | |
| 5 M Sodium hydroxide | 40.00 | As needed | - | VWR | |
| Dichloromethane | 84.93 | 1.5 L | - | Fisher Scientific | |
| Anhydrous sodium sulfate | 142.04 | 100 g | - | VWR |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel (1 L)
-
Condenser
-
Nitrogen inlet
-
Large crystallizing dish or ice bath
-
Separatory funnel (4 L)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup:
-
A 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a 1 L dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
-
The flask is charged with 4-bromophenylacetonitrile (100.0 g, 0.51 mol) and anhydrous toluene (1.0 L). The mixture is stirred until the starting material is fully dissolved.
-
Titanium(IV) isopropoxide (151.3 g, 0.53 mol) is added to the solution at room temperature.
-
-
Formation of the Titanacyclopropane Reagent:
-
The reaction mixture is cooled to -10 °C using an ice-salt bath.
-
Ethylmagnesium bromide (3.0 M in diethyl ether, 510 mL, 1.53 mol) is added dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature between -10 °C and -5 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for an additional 12-16 hours. The color of the reaction mixture will typically change to a dark brown or black.
-
-
Work-up and Extraction:
-
The reaction flask is cooled in an ice bath.
-
The reaction is quenched by the slow, dropwise addition of 2 M hydrochloric acid. Caution: This is an exothermic process, and gas evolution will occur. The addition should be controlled to maintain the temperature below 25 °C. Continue adding the aqueous HCl until the dark solids dissolve and two clear layers are formed.
-
The layers are separated using a 4 L separatory funnel. The aqueous layer is extracted with dichloromethane (3 x 500 mL).
-
The aqueous layer is then basified to a pH of >12 by the slow addition of 5 M sodium hydroxide, while cooling in an ice bath.
-
The basic aqueous layer is extracted with dichloromethane (3 x 500 mL).
-
-
Purification:
-
The combined organic extracts from the basic extraction are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Quantitative Data Summary
The following table summarizes the expected results for the scale-up synthesis of this compound based on literature precedents for similar transformations.
| Parameter | Expected Value |
| Yield | 65 - 80% |
| Purity (by GC-MS) | >97% |
| Boiling Point | Approx. 110-115 °C at 1 mmHg |
| Appearance | Colorless to pale yellow oil |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Kulinkovich-Szymoniak reaction.
References
Application Notes and Protocols for the Use of 1-(4-Bromophenyl)cyclopropanamine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-(4-Bromophenyl)cyclopropanamine as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The protocols outlined below are based on established synthetic methodologies and are designed to be adaptable for high-throughput synthesis platforms.
Introduction
This compound is a valuable scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by the cyclopropyl ring, combined with the synthetic versatility of the bromophenyl group, makes it an ideal starting material for the construction of compound libraries with diverse functionalities.[1] The primary amine serves as a key handle for a variety of chemical transformations, while the bromine atom allows for further diversification through cross-coupling reactions. This building block is particularly useful in the synthesis of compounds targeting neurological disorders.[1]
Key Applications in Parallel Synthesis
The structure of this compound allows for a multi-directional approach to library synthesis, enabling the exploration of extensive chemical space. Key applications include:
-
Amide Library Synthesis: Rapid generation of amide libraries through coupling with a diverse range of carboxylic acids.
-
Urea and Thiourea Library Synthesis: Formation of urea and thiourea derivatives by reaction with various isocyanates and isothiocyanates.
-
Reductive Amination: Synthesis of secondary and tertiary amines by reacting with a library of aldehydes and ketones.
-
Suzuki Cross-Coupling: Further functionalization of the bromophenyl ring to introduce biaryl or other carbon-based substituents.
Experimental Protocols
The following protocols are designed for solution-phase parallel synthesis, which offers flexibility and avoids challenges associated with solid-phase synthesis. These can be performed in multi-well plates (e.g., 96-well plates) to facilitate high-throughput screening.
This protocol describes the parallel synthesis of an amide library from this compound and a selection of carboxylic acids using a common coupling agent.
Workflow for Parallel Amide Synthesis
Caption: Workflow for the parallel synthesis of an amide library.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
96-well reaction plates with cap mats
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in separate vials.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
To each well, add 100 µL (0.02 mmol) of a unique carboxylic acid stock solution.
-
To each well, add 100 µL (0.022 mmol) of the HATU stock solution.
-
To each well, add 100 µL (0.04 mmol) of the DIPEA stock solution.
-
-
Reaction and Work-up:
-
Seal the 96-well plate with a cap mat and shake at room temperature for 12-16 hours.
-
Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with ethyl acetate (3 x 500 µL).
-
Combine the organic extracts for each well into a new 96-well plate.
-
Wash the combined organic extracts with brine (1 x 500 µL).
-
Dry the organic layers over anhydrous sodium sulfate.
-
Transfer the dried solutions to a tared 96-well plate and concentrate under reduced pressure.
-
Quantitative Data (Representative):
Based on similar parallel synthesis efforts, the following results can be expected for a library of 96 amides.
| Parameter | Value | Reference |
| Number of Compounds Attempted | 96 | N/A |
| Number of Compounds Synthesized | 88 | [2] |
| Success Rate | 92% | [2] |
| Average Yield | 65% | [2] |
| Purity (LC-MS) | >85% for >80% of compounds | [2] |
This protocol outlines the synthesis of a urea library by reacting this compound with a diverse set of isocyanates.
Workflow for Parallel Urea Synthesis
Caption: Workflow for the parallel synthesis of a urea library.
Materials:
-
This compound
-
Library of diverse isocyanates
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
96-well reaction plates with cap mats
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.22 M solutions of each isocyanate in anhydrous DCM in separate vials.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
To each well, add 100 µL (0.022 mmol) of a unique isocyanate stock solution.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and shake at room temperature for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, concentrate the solvent in each well under reduced pressure.
-
Add hexanes to each well to precipitate the urea product.
-
Isolate the solid products by filtration using a 96-well filter plate.
-
Wash the products with cold hexanes and dry under vacuum.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Number of Compounds Attempted | 96 | N/A |
| Number of Compounds Synthesized | 90 | [2] |
| Success Rate | 94% | [2] |
| Average Yield | 75% | [2] |
| Purity (LC-MS) | >90% for >85% of compounds | [2] |
This protocol details the synthesis of a library of secondary amines via reductive amination of this compound with a variety of aldehydes.
Workflow for Parallel Reductive Amination
Caption: Workflow for parallel reductive amination.
Materials:
-
This compound
-
Library of diverse aldehydes
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
96-well reaction plates with cap mats
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DCE.
-
Prepare 0.2 M solutions of each aldehyde in anhydrous DCE.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
To each well, add 100 µL (0.02 mmol) of a unique aldehyde stock solution.
-
Seal the plate and shake at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (9 mg, 0.042 mmol) to each well.
-
-
Reaction and Work-up:
-
Reseal the plate and shake at room temperature for 12-16 hours.
-
Quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
Extract each well with DCM (3 x 500 µL).
-
Combine the organic extracts for each well in a new 96-well plate.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Transfer the dried solutions to a tared 96-well plate and concentrate under reduced pressure.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Number of Compounds Attempted | 96 | N/A |
| Number of Compounds Synthesized | 85 | [2] |
| Success Rate | 89% | [2] |
| Average Yield | 60% | [2] |
| Purity (LC-MS) | >85% for >75% of compounds | [2] |
This protocol can be applied to a library of compounds generated from the previous protocols (e.g., the amide library) to further diversify the molecules at the 4-position of the phenyl ring.
Logical Relationship for Library Diversification
Caption: Diversification of a primary library via Suzuki coupling.
Materials:
-
Bromophenyl-containing library (e.g., from Protocol 3.1)
-
Library of diverse boronic acids
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Dioxane
-
96-well reaction plates with cap mats
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M solutions of each bromophenyl-containing compound in dioxane.
-
Prepare 0.15 M solutions of each boronic acid in dioxane.
-
Prepare a 0.005 M solution of Pd(PPh₃)₄ in dioxane.
-
-
Reaction Setup (in a 96-well plate under inert atmosphere):
-
To each well, add 200 µL (0.02 mmol) of a unique bromophenyl-containing compound stock solution.
-
To each well, add 200 µL (0.03 mmol) of a unique boronic acid stock solution.
-
To each well, add 200 µL (0.001 mmol) of the Pd(PPh₃)₄ stock solution.
-
To each well, add 200 µL of the 2 M Na₂CO₃ solution.
-
-
Reaction and Work-up:
-
Seal the plate and heat at 80-90 °C for 8-12 hours.
-
Cool the plate to room temperature.
-
Add 500 µL of water to each well.
-
Extract each well with ethyl acetate (3 x 500 µL).
-
Combine the organic extracts for each well in a new 96-well plate.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the products using high-throughput parallel purification (e.g., preparative LC-MS).
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Number of Compounds Attempted | 96 | N/A |
| Number of Compounds Synthesized | 82 | [2] |
| Success Rate | 85% | [2] |
| Average Yield (after purification) | 55% | [2] |
| Purity (LC-MS) | >95% for >90% of compounds | [2] |
Conclusion
This compound is a highly adaptable building block for parallel synthesis. The protocols provided herein offer robust methods for the efficient generation of diverse amide, urea, secondary amine, and biaryl libraries. These libraries can serve as valuable starting points for hit identification and lead optimization in drug discovery programs. The success of these syntheses relies on the careful execution of the described protocols and the use of high-quality reagents and automated liquid handling systems where available.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis of 1-(4-Bromophenyl)cyclopropanamine, a key intermediate in pharmaceutical research.[1] By addressing specific issues related to yield and purity, this guide aims to support the efficient production of this valuable compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Hofmann Rearrangement of 1-(4-Bromophenyl)cyclopropanecarboxamide
The Hofmann rearrangement is a common method for converting primary amides to primary amines with one fewer carbon atom.[2][3]
Question: Why is the yield of this compound low in the Hofmann rearrangement?
Answer:
Low yields in the Hofmann rearrangement of 1-(4-bromophenyl)cyclopropanecarboxamide can stem from several factors. Here are potential causes and their corresponding solutions:
-
Incomplete formation of the N-bromoamide intermediate: The reaction of the primary amide with a hypohalite is a crucial first step.
-
Solution: Ensure the use of fresh, high-quality brominating agents like bromine or N-bromosuccinimide (NBS) and a strong base such as sodium hydroxide or potassium hydroxide.[2] The reaction should be carefully monitored to ensure complete conversion of the starting amide.
-
-
Side reactions of the isocyanate intermediate: The isocyanate intermediate is susceptible to reaction with water to form an unstable carbamic acid, which can then decompose.[2]
-
Solution: To minimize the formation of urea byproducts from the reaction of the isocyanate with the product amine, it is crucial to ensure efficient hydrolysis of the isocyanate to the desired amine. This can be achieved by carefully controlling the reaction temperature and the rate of addition of the hypobromite solution.
-
-
Suboptimal reaction temperature: The rearrangement step is temperature-sensitive.
-
Solution: The temperature should be carefully controlled during the rearrangement. While the initial N-bromination can often be carried out at low temperatures (e.g., 0 °C), the rearrangement step typically requires heating. Optimization of the heating profile is crucial for maximizing the yield.
-
-
Issues with the starting material: The purity of the 1-(4-bromophenyl)cyclopropanecarboxamide is critical.
-
Solution: Ensure the starting amide is pure and free from acidic or nucleophilic impurities that could interfere with the reaction. Recrystallization or chromatographic purification of the amide may be necessary.
-
Question: What are the common impurities observed in the synthesis of this compound via the Hofmann rearrangement?
Answer:
Common impurities can include:
-
Unreacted 1-(4-bromophenyl)cyclopropanecarboxamide: This indicates incomplete reaction.
-
Solution: Increase the reaction time, temperature, or the stoichiometry of the brominating agent and base.
-
-
Urea byproduct: Formed from the reaction of the isocyanate intermediate with the product amine.
-
Solution: Optimize the hydrolysis conditions to favor the formation of the primary amine over the urea byproduct. This can sometimes be achieved by adjusting the pH and temperature of the workup.
-
-
Side-chain bromination: The aromatic ring may undergo bromination under certain conditions.
-
Solution: Use a milder brominating agent or carefully control the reaction stoichiometry and temperature.
-
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxamide
A potential precursor, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, has been synthesized, and its structure confirmed by X-ray diffraction, FTIR, 1H NMR, and mass spectrometry.[1] A plausible route to the required 1-(4-bromophenyl)cyclopropanecarboxamide would involve the selective hydrolysis of the nitrile group of a suitable precursor.
Route 2: Curtius Rearrangement of 1-(4-Bromophenyl)cyclopropanecarbonyl Azide
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to the amine.[4]
Question: I am observing a low yield in the Curtius rearrangement. What could be the cause?
Answer:
Low yields in the Curtius rearrangement can be attributed to several factors:
-
Incomplete formation of the acyl azide: The conversion of the carboxylic acid or acyl chloride to the acyl azide is a critical step.
-
Solution: Ensure the use of an appropriate azidating agent, such as sodium azide with an acyl chloride, or diphenylphosphoryl azide (DPPA) with the carboxylic acid.[5] The reaction should be monitored for complete conversion.
-
-
Premature decomposition of the acyl azide: Acyl azides can be thermally unstable.
-
Solution: The acyl azide should be handled with care and preferably used immediately after its formation. If isolation is necessary, it should be done at low temperatures.
-
-
Side reactions during thermal rearrangement: The isocyanate intermediate can undergo undesired reactions.
-
Solution: The rearrangement should be carried out in an inert solvent to prevent side reactions. The temperature of the rearrangement should be optimized to ensure efficient conversion without promoting decomposition.
-
-
Inefficient trapping of the isocyanate: The conversion of the isocyanate to the amine requires an efficient nucleophilic attack.
-
Solution: Use appropriate conditions for the hydrolysis of the isocyanate to the amine, typically by adding water or an acid/base catalyst.
-
Question: What side products can be formed during the Curtius rearrangement?
Answer:
Potential side products include:
-
Urea derivatives: Formed if the isocyanate reacts with the product amine.
-
Carbamates: Formed if an alcohol is present during the reaction or workup.
-
Products from nitrene insertion: If the rearrangement is not concerted, a nitrene intermediate may form and undergo insertion reactions.[6]
Experimental Protocol: General Procedure for Curtius Rearrangement
-
Formation of the Acyl Azide: 1-(4-Bromophenyl)cyclopropanecarboxylic acid can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride. The acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone/water) to form 1-(4-bromophenyl)cyclopropanecarbonyl azide.
-
Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate. Subsequent hydrolysis with aqueous acid or base will yield this compound.
Route 3: Kulinkovich-de Meijere Reaction
This reaction allows for the synthesis of cyclopropylamines from N,N-dialkylamides and Grignard reagents in the presence of a titanium(IV) alkoxide.[6]
Question: The Kulinkovich-de Meijere reaction is giving a low yield of the desired cyclopropylamine. What are the possible reasons?
Answer:
Low yields in this reaction can be due to:
-
Substoichiometric amounts of the titanium reagent: The reaction generally requires stoichiometric amounts of the titanium(IV) isopropoxide for optimal yields.[6]
-
Solution: Use at least one equivalent of the titanium reagent relative to the amide.
-
-
Sterically hindered amide: Amides with bulky substituents on the nitrogen atom can lead to lower yields.[6]
-
Solution: If possible, use a less sterically hindered amide, such as an N,N-dimethylamide.
-
-
Side reactions: The formation of ketones can be a competing reaction.
-
Solution: The use of a Lewis acid in a subsequent step can help to efficiently convert the intermediate azatitanacycle to the desired cyclopropylamine.
-
-
Grignard reagent quality: The quality and concentration of the Grignard reagent are crucial.
-
Solution: Use freshly prepared or titrated Grignard reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: Common starting materials depend on the chosen synthetic route. For the Hofmann or Curtius rearrangements, 1-(4-bromophenyl)cyclopropanecarboxylic acid or its derivatives are used. For the Kulinkovich-de Meijere reaction, N,N-dialkyl-4-bromobenzamide would be a suitable starting material.
Q2: What are the key reaction parameters to control for improving the yield?
A2: Key parameters include reaction temperature, stoichiometry of reagents, purity of starting materials and reagents, and reaction time. The specific optimal conditions will vary depending on the chosen synthetic route and should be determined experimentally.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through column chromatography on silica gel, followed by crystallization from a suitable solvent system. The choice of eluent for chromatography and solvent for crystallization will depend on the polarity of the compound and any remaining impurities.
Q4: What analytical techniques are used to characterize this compound?
A4: The structure and purity of the final compound are typically confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound.
Data Presentation
Table 1: Comparison of General Reaction Conditions for Amine Synthesis
| Synthetic Route | Starting Material | Key Reagents | General Conditions | Potential for High Yield |
| Hofmann Rearrangement | Primary Amide | Br2 or NBS, Strong Base (e.g., NaOH) | Typically aqueous or alcoholic solution, often requires heating. | Moderate to High |
| Curtius Rearrangement | Carboxylic Acid/Acyl Halide | NaN3 or DPPA | Formation of acyl azide followed by thermal or photochemical rearrangement and hydrolysis. | Moderate to High |
| Kulinkovich-de Meijere | N,N-Dialkylamide | Grignard Reagent, Ti(OiPr)4 | Anhydrous conditions, typically in an ether solvent. | Moderate to High |
| Schmidt Reaction | Ketone/Carboxylic Acid | Hydrazoic Acid (HN3), Strong Acid | Acidic conditions, requires careful handling of hydrazoic acid. | Variable |
Experimental Protocols
Visualizations
Caption: General synthetic pathways to this compound.
Caption: Troubleshooting guide for low yield in different synthetic routes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
Technical Support Center: 1-(4-Bromophenyl)cyclopropanamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)cyclopropanamine. The information provided addresses common side-product formation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Reactions involving this compound can be prone to three main types of side reactions, categorized by the reactive center involved:
-
Reactions at the Aryl Bromide: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the aryl bromide can lead to homocoupling of the starting material and hydrodehalogenation (replacement of bromine with hydrogen).
-
Reactions involving the Cyclopropane Ring: The strained cyclopropane ring can undergo ring-opening, particularly under acidic conditions, leading to the formation of various isomeric products.
-
Reactions of the Primary Amine: The primary amine can undergo common amine reactions, such as over-alkylation or acylation, and can also influence the course of other reactions.
Q2: My palladium-catalyzed cross-coupling reaction is giving low yields of the desired product. What are the likely side products?
A2: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, two common side products are often observed: the homocoupling product (4,4'-bis(cyclopropylamino)biphenyl) and the hydrodehalogenation product (1-phenylcyclopropanamine). These arise from side reactions of the organopalladium intermediates.
Q3: I am observing the formation of an unexpected isomer in my reaction. What could be the cause?
A3: The formation of isomers often points to the ring-opening of the cyclopropane ring. This is particularly prevalent under acidic conditions, which can be generated in situ during the reaction. The 1-aryl substituent stabilizes the resulting carbocation, facilitating this rearrangement.
Q4: How can I minimize side-product formation in my reactions?
A4: Minimizing side-product formation requires careful control of reaction conditions. For palladium-catalyzed reactions, the choice of ligand, base, and solvent is critical. For reactions sensitive to acid, using a non-acidic solvent and including a non-nucleophilic base can prevent ring-opening. Careful control of stoichiometry, especially in acylation reactions, is also crucial.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Homocoupling and Hydrodehalogenation Products in Palladium-Catalyzed Cross-Coupling Reactions
Possible Causes:
-
Suboptimal Ligand or Catalyst: The choice of phosphine ligand is crucial in palladium catalysis. An inappropriate ligand can lead to slower reductive elimination of the desired product, allowing side reactions to dominate.
-
Incorrect Base: The strength and nature of the base can significantly impact the reaction outcome.
-
Presence of Water or Other Proton Sources: These can lead to hydrodehalogenation.
-
High Reaction Temperature or Long Reaction Times: Can promote catalyst decomposition and side reactions.
Troubleshooting Steps:
-
Ligand Screening: Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific transformation.
-
Base Optimization: Test different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) to find the one that promotes the desired reaction without causing significant side reactions.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrodehalogenation.
-
Temperature and Time Optimization: Run the reaction at the lowest effective temperature and monitor for completion to avoid prolonged heating.
Illustrative Data for Suzuki Coupling Side Products:
| Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling (%) | Hydrodehalogenation (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 65 | 15 | 10 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 | <5 | <2 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | t-BuOH | 88 | 7 | 5 |
Note: This data is illustrative and based on typical outcomes for similar aryl bromides. Actual results may vary.
Issue 2: Formation of Ring-Opened Byproducts
Possible Causes:
-
Acidic Reaction Conditions: The presence of strong acids, or even protic solvents, can catalyze the opening of the cyclopropane ring.
-
Lewis Acid Catalysts: Some Lewis acids used in catalysis can also promote ring-opening.
-
High Temperatures: Thermal stress can sometimes lead to rearrangement reactions.
Troubleshooting Steps:
-
Control pH: If possible, buffer the reaction mixture or add a non-nucleophilic base (e.g., proton sponge) to neutralize any generated acid.
-
Solvent Choice: Use aprotic solvents (e.g., THF, Dioxane, Toluene).
-
Catalyst Selection: If using a Lewis acid, screen for milder alternatives.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Illustrative Data for Stability under Acidic Conditions:
| Acid (1 eq.) | Solvent | Temperature (°C) | % Ring-Opened Product (24h) |
| Trifluoroacetic Acid | Dichloromethane | 25 | >90 |
| Acetic Acid | Dioxane | 50 | 15 |
| p-Toluenesulfonic Acid | Toluene | 80 | 60 |
Note: This data is illustrative and based on the known reactivity of aryl cyclopropanes.
Issue 3: Multiple Products in Acylation Reactions
Possible Causes:
-
Diacylation: The primary amine can react with two equivalents of the acylating agent.
-
Reaction with HCl Byproduct: The HCl generated during the reaction can lead to the formation of the hydrochloride salt of the starting material or product, and potentially catalyze ring-opening.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
-
Add a Base: Include a non-nucleophilic base (e.g., triethylamine, DIPEA) or an excess of the starting amine to quench the HCl byproduct.
-
Slow Addition: Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the boronic acid (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: General Procedure for an Acylation Reaction
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Potential pathways in palladium-catalyzed cross-coupling reactions.
Technical Support Center: Purification of 1-(4-Bromophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(4-Bromophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly via methods like the Kulinkovich-Szymoniak reaction, several impurities can arise. The most common include unreacted starting materials, such as 4-bromobenzonitrile. Side-products from the reaction can also be present, including ketones and tertiary carbinamines, which are formed through alternative reaction pathways.[1]
Q2: My final product of this compound appears to be degrading. What could be the cause?
A2: The cyclopropylamine moiety is known to be susceptible to hydrolytic degradation, especially under high pH (basic) conditions. This degradation can lead to ring-opening of the cyclopropane ring and the formation of various byproducts, ultimately reducing the purity and yield of your desired compound. It is crucial to control the pH during workup and purification to minimize this degradation pathway.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from moisture and strong bases. Storing the compound as a hydrochloride salt can also enhance its stability by preventing base-catalyzed degradation.
Troubleshooting Guide
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriately adjusted to either protonate the amine (for extraction into an acidic aqueous layer) or keep it in its free base form (for extraction into an organic layer). Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Degradation During Purification | Avoid exposing the compound to high pH conditions for extended periods. If using basic conditions during workup, neutralize the solution as soon as possible. Consider converting the amine to its hydrochloride salt for purification, as it is generally more stable. |
| Incomplete Crystallization | If recrystallizing, ensure the appropriate solvent system is used. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Inefficient Chromatographic Separation | Optimize the mobile phase and stationary phase for column chromatography. For amines, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and reduce tailing on silica gel. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-elution During Chromatography | If impurities are co-eluting with the product during column chromatography, try changing the solvent system or using a different stationary phase (e.g., alumina or reversed-phase silica). Gradient elution may also help in separating closely related impurities. |
| Co-crystallization | If impurities are co-crystallizing with the product, a different recrystallization solvent system should be explored. A two-solvent recrystallization method might provide better selectivity. |
| Formation of Salts with Impurities | Acidic or basic impurities can form salts with the amine product, making them difficult to separate. An acid/base workup can help in removing such impurities. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | >98 | 60-80 | Simple, cost-effective, good for removing minor impurities. | Can be time-consuming, may not remove closely related impurities. |
| Flash Column Chromatography (Silica Gel) | >99 | 70-90 | High resolution, effective for separating a wide range of impurities. | Requires more solvent, can be more complex to set up. |
| Acid-Base Extraction | Variable (used as a pre-purification step) | >90 (recovery) | Effective for removing acidic or basic impurities. | Does not remove neutral impurities. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for amines include hexane/ethyl acetate, toluene, or ethanol/water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of triethylamine (0.1-1%) to prevent tailing.[2] For reversed-phase flash chromatography, a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or acetic acid, can be effective.[2]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, adsorb the sample onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Bromophenyl)cyclopropanamine Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 1-(4-Bromophenyl)cyclopropanamine, a sterically hindered primary amine. The information is tailored for researchers, scientists, and drug development professionals to optimize their reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling this compound with other aromatic compounds?
A1: The most prevalent and effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is specifically designed for the formation of carbon-nitrogen (C-N) bonds.[1][2] It has proven versatile for a wide range of amines and aryl halides, including challenging substrates like sterically hindered primary amines.
Q2: Which factors are most critical for the successful coupling of a hindered amine like this compound?
A2: The success of the Buchwald-Hartwig amination with a sterically hindered primary amine hinges on the careful selection of four key components: the palladium precatalyst, the phosphine ligand, the base, and the solvent. The interplay between these elements is crucial for achieving high yields and minimizing side reactions.
Q3: What are the recommended starting conditions for a small-scale test reaction?
A3: For a preliminary test reaction, a robust starting point would be to use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. A strong, non-nucleophilic base and an anhydrous, aprotic solvent are also recommended. For specific details, refer to the general experimental protocol provided below.
Q4: What are the most common side reactions observed during the coupling of this compound?
A4: Common side reactions include hydrodehalogenation of the aryl coupling partner (where the bromine is replaced by a hydrogen), formation of diarylamine as a byproduct, and catalyst decomposition.[1][3] The choice of ligand and reaction conditions is critical to suppress these undesired pathways.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed. | - Use a pre-formed, air-stable precatalyst to ensure reliable generation of the active catalyst. - Ensure all reagents and the solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. |
| Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the sterically demanding this compound. | - Screen a variety of bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos. These are known to be effective for coupling hindered amines. |
| Incorrect Base: The base may not be strong enough to deprotonate the amine-palladium complex, a key step in the catalytic cycle. | - Employ a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2] - If base-sensitive functional groups are present, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but be prepared to use higher reaction temperatures.[2] |
| Low Reaction Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. | - Incrementally increase the reaction temperature in 10-20 °C intervals, while monitoring for potential side product formation or catalyst decomposition. |
Issue 2: Significant Hydrodehalogenation of the Aryl Bromide Starting Material
| Possible Cause | Suggested Solution |
| β-Hydride Elimination: This is a common side reaction that competes with the desired reductive elimination step to form the C-N bond.[1][3] | - The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote reductive elimination over β-hydride elimination. - Lowering the reaction temperature may also disfavor this side reaction. |
| Presence of Water: Traces of water can lead to the formation of palladium-hydride species, which can promote hydrodehalogenation. | - Ensure all glassware is oven-dried and the reaction is set up under strictly anhydrous conditions. Use freshly distilled or commercially available anhydrous solvents. |
Issue 3: Formation of Diarylamine Byproduct
| Possible Cause | Suggested Solution |
| Reaction of Primary Amine Product with Starting Aryl Halide: The newly formed secondary amine product can sometimes be more reactive than the starting primary amine and react further. | - Adjust the stoichiometry. Using a slight excess of the this compound (e.g., 1.2 equivalents) can help to consume the aryl halide before significant diarylation occurs. - Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed. |
Data Presentation
Table 1: Effect of Ligand and Base on the Coupling of a Hindered Primary Amine with an Aryl Bromide *
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | BrettPhos | NaOtBu | 1,4-Dioxane | 80 | 92 |
| 2 | RuPhos | NaOtBu | 1,4-Dioxane | 80 | 85 |
| 3 | XPhos | NaOtBu | 1,4-Dioxane | 80 | 88 |
| 4 | BrettPhos | Cs₂CO₃ | Toluene | 110 | 75 |
| 5 | BrettPhos | K₃PO₄ | 1,4-Dioxane | 100 | 78 |
*Data is representative and adapted from studies on sterically hindered primary amines.[4][5] Actual yields may vary depending on the specific coupling partner.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the coupling reaction. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Reagents and Equipment:
-
This compound
-
Aryl or heteroaryl coupling partner (e.g., an aniline)
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
Phosphine ligand (if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Oven-dried glassware (reaction tube or flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard work-up and purification equipment (e.g., Celite, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the base (1.2-1.5 equivalents), this compound (1.2 equivalents), and the aryl coupling partner (1.0 equivalent).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for the optimization of this compound coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of 1-(4-Bromophenyl)cyclopropanamine
Welcome to the technical support center for 1-(4-Bromophenyl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block. The inherent low reactivity of the C(sp²)–Br bond can present challenges in various cross-coupling reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve successful outcomes in your synthetic endeavors.
General Considerations for Reactivity
The reduced reactivity of this compound in common cross-coupling reactions can be attributed to several factors:
-
Stronger C-Br Bond: Compared to the C-I bond of the analogous aryl iodide, the C-Br bond is stronger and thus requires more energy for oxidative addition to the metal catalyst, which is often the rate-determining step.
-
Steric Hindrance: The cyclopropyl group, while small, can exert some steric hindrance around the bromine atom, potentially impeding the approach of bulky catalyst complexes.
-
Amine Group Coordination: The primary amine can coordinate to the metal center of the catalyst (e.g., Palladium), which can lead to catalyst inhibition or the formation of inactive complexes. Protecting the amine group may be necessary in some cases.
Below are detailed guides for specific cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, coupling aryl bromides like this compound can be sluggish.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
-
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most common causes?
-
A1: Low yields are often due to inefficient oxidative addition, catalyst deactivation, or issues with the boronic acid/ester. Common culprits include suboptimal catalyst/ligand combinations, inadequate base, or the presence of oxygen which can lead to catalyst decomposition and boronic acid homo-coupling.
-
-
Q2: What is the best catalyst and ligand combination for this substrate?
-
A2: For less reactive aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. Systems like Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos are excellent starting points. Pre-formed catalysts like XPhos Pd G2 or G3 can also offer improved reactivity and reproducibility.
-
-
Q3: Can the free amine group on the cyclopropane ring interfere with the reaction?
-
A3: Yes, the primary amine can coordinate to the palladium catalyst and inhibit its activity. If you suspect this is an issue, consider protecting the amine as a Boc-carbamate or another suitable protecting group.
-
-
Q4: What is the role of the base and which one should I choose?
-
A4: The base is crucial for the transmetalation step. For aryl bromides, stronger bases are often required. K₃PO₄ is a common and effective choice. Cs₂CO₃ can also be used, particularly for challenging couplings. It is important to use a finely powdered, anhydrous base.
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Suboptimal ligand. 3. Ineffective base. 4. Reaction temperature too low. | 1. Use a fresh palladium source or a pre-catalyst. 2. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). 3. Use a stronger, anhydrous base like K₃PO₄ or Cs₂CO₃. 4. Increase the reaction temperature (e.g., to 80-110 °C). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow oxidative addition. | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). 2. Use a more active catalyst system to promote faster cross-coupling over homocoupling. |
| Decomposition of Starting Material | 1. Reaction temperature too high. 2. Prolonged reaction time. | 1. Monitor the reaction closely and avoid unnecessarily high temperatures. 2. Optimize reaction time; prolonged heating can lead to side reactions. |
| Inconsistent Results | 1. Variable quality of reagents. 2. Inconsistent degassing. | 1. Use high-purity, anhydrous solvents and reagents. 2. Standardize the degassing procedure (e.g., three freeze-pump-thaw cycles). |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely powdered and dried)
-
Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate in vacuo and purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for an optimized Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming C-N bonds. As with other cross-coupling reactions, the reactivity of this compound can be challenging.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
-
Q1: My Buchwald-Hartwig reaction is not proceeding. What should I check first?
-
A1: The most critical components are the catalyst, ligand, and base. Ensure your palladium source is active, the ligand is appropriate for aryl bromides (e.g., a biarylphosphine ligand), and the base is strong enough and sufficiently soluble. Sodium tert-butoxide (NaOt-Bu) is a common and effective base for these reactions.
-
-
Q2: Can I use this compound as the amine coupling partner?
-
A2: Yes, but you would be attempting a self-coupling or reaction with another aryl halide. More commonly, it is used as the aryl bromide component to be coupled with another amine. If you are using it as the amine partner, be aware of potential side reactions.
-
-
Q3: Which ligands are recommended for coupling with this compound?
-
A3: For aryl bromides, ligands such as RuPhos, BrettPhos, or Josiphos-type ligands often give good results. The choice may depend on the specific amine coupling partner.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Weak base. 2. Catalyst inhibition. 3. Steric hindrance from the amine. | 1. Switch to a stronger base like NaOt-Bu or LiHMDS. 2. Use a ligand less prone to forming inactive complexes. 3. For bulky amines, a more active catalyst system may be needed. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water. 2. Slow reductive elimination. | 1. Use anhydrous conditions and reagents. 2. A more electron-rich ligand can accelerate reductive elimination. |
| Reaction Stalls | 1. Catalyst decomposition. 2. Insufficient base. | 1. Use a more stable pre-catalyst. 2. Ensure an adequate amount of base is present (typically 1.2-1.5 equiv). |
Optimized Experimental Protocol: Buchwald-Hartwig Amination
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent.
-
Seal the tube and heat to 80-100 °C with stirring.
-
Monitor the reaction. Upon completion, cool, dilute with solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Logical Flow for Buchwald-Hartwig Troubleshooting
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene. Achieving good yields and regioselectivity can be challenging.
Frequently Asked Questions (FAQs): Heck Coupling
-
Q1: What are the key parameters to control in the Heck reaction of this substrate?
-
A1: The critical parameters are the palladium source, the ligand (or lack thereof in some protocols), the base, and the temperature. For aryl bromides, higher temperatures are often necessary.
-
-
Q2: I am observing a mixture of regioisomers. How can I improve selectivity?
-
A2: The regioselectivity is influenced by the steric and electronic properties of the alkene and the catalyst system. For terminal alkenes, the use of phosphine ligands generally favors the linear product.
-
Troubleshooting Guide: Heck Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reactivity | 1. Catalyst is not active enough. 2. Temperature is too low. | 1. Use Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ or a palladacycle catalyst. 2. Increase temperature, potentially using a high-boiling solvent like DMF or DMAc. |
| Poor Regioselectivity | 1. Inappropriate ligand. | 1. For terminal alkenes, use phosphine ligands to favor the linear product. Bidentate ligands can sometimes improve selectivity. |
| Catalyst Decomposition (Palladium Black) | 1. High temperature for extended periods. 2. Absence of a stabilizing ligand. | 1. Use the minimum effective temperature and reaction time. 2. Add a stabilizing ligand, even in "ligandless" protocols, a small amount can be beneficial. |
Optimized Experimental Protocol: Heck Coupling
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a pressure tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and the base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the alkene.
-
Seal the tube and heat to 100-140 °C.
-
After cooling, dilute the mixture, wash with water, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product.
Sonogashira Coupling
This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Frequently Asked Questions (FAQs): Sonogashira Coupling
-
Q1: My Sonogashira reaction is sluggish. What can I do?
-
A1: For aryl bromides, higher temperatures are often required compared to aryl iodides. Ensure your copper(I) source is fresh and the amine base is appropriate.
-
-
Q2: I am getting significant alkyne homocoupling (Glaser coupling). How can I prevent this?
-
A2: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing is essential. Using a slight excess of the alkyne can also help favor the cross-coupling pathway. Copper-free Sonogashira protocols can also be employed.
-
Troubleshooting Guide: Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inactive catalyst system. 2. Insufficiently strong base. | 1. Use a Pd/phosphine catalyst (e.g., Pd(PPh₃)₂Cl₂) with a fresh source of CuI. 2. Use a stronger amine base like diisopropylamine (DIPA) or triethylamine (TEA). |
| Alkyne Homocoupling | 1. Presence of oxygen. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Reaction does not go to completion | 1. Catalyst deactivation. | 1. Add the catalyst in portions or use a more robust ligand. |
Optimized Experimental Protocol: Sonogashira Coupling
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
CuI (4-6 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add the degassed solvent, followed by triethylamine and the terminal alkyne.
-
Stir at room temperature or heat to 50-80 °C as needed.
-
Monitor the reaction. After completion, filter off the salts and concentrate the filtrate.
-
Purify the residue by column chromatography.
Ullmann Condensation
The Ullmann reaction is a copper-catalyzed C-N or C-O bond formation. It typically requires higher temperatures than palladium-catalyzed reactions.
Frequently Asked Questions (FAQs): Ullmann Condensation
-
Q1: My Ullmann reaction requires very high temperatures. Are there milder conditions?
-
A1: Modern Ullmann protocols often use ligands like 1,10-phenanthroline or various amino acids to accelerate the reaction and allow for lower temperatures.
-
-
Q2: What is the best copper source for this reaction?
-
A2: Copper(I) salts like CuI are most commonly used. In some cases, copper powder or other copper(II) salts can be effective.
-
Troubleshooting Guide: Ullmann Condensation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Insufficient temperature. 2. Inactive copper catalyst. | 1. Increase the temperature, potentially using a high-boiling solvent like DMF, NMP, or pyridine. 2. Use a fresh source of CuI and consider adding a ligand. |
| Low Yield | 1. Poor solubility of reagents. 2. Reversible reaction. | 1. Use a polar aprotic solvent to improve solubility. 2. Use a strong base to drive the reaction to completion. |
Optimized Experimental Protocol: Ullmann Condensation (C-N Coupling)
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine or Amide (1.5 equiv)
-
CuI (10-20 mol%)
-
1,10-Phenanthroline (20-40 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
Add all solid reagents to a sealable reaction vessel.
-
Purge with an inert gas.
-
Add the solvent.
-
Seal the vessel and heat to 120-160 °C.
-
After the reaction is complete, cool, dilute with water, and extract the product.
-
Wash the organic extracts, dry, and concentrate.
-
Purify by chromatography.
Signaling Pathway Analogy for Catalyst Activation
Caption: Simplified catalytic cycle for cross-coupling reactions.
Catalyst Selection for Reactions Involving 1-(4-Bromophenyl)cyclopropanamine: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)cyclopropanamine in palladium-catalyzed cross-coupling reactions. The focus is on providing practical guidance for catalyst selection and reaction optimization for common transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for functionalizing this compound?
The primary reactions for modifying the aryl bromide moiety of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are widely used in medicinal chemistry to generate diverse analogs.
Q2: What are the key challenges when using this compound in palladium-catalyzed reactions?
The main challenges arise from the presence of the cyclopropanamine group:
-
Ligand Poisoning: The primary amine of the cyclopropanamine can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is crucial to mitigate this effect.
-
Substrate Stability: Cyclopropylamines can be sensitive to certain reaction conditions. Ring-opening of the cyclopropane ring is a potential side reaction under harsh conditions or with certain catalysts.[3][4]
-
N-Arylation: In Buchwald-Hartwig reactions where an external amine is the coupling partner, self-coupling or reaction at the cyclopropanamine nitrogen can be a competitive side reaction if not properly controlled.
Q3: How do I choose the right catalyst and ligand for a Suzuki-Miyaura coupling with this compound?
For Suzuki-Miyaura reactions with aryl bromides, a variety of palladium catalysts and phosphine ligands can be effective. A good starting point is a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst such as Pd(OAc)₂ with a suitable phosphine ligand.[5] Bulky, electron-rich phosphine ligands are often preferred to promote the key steps of the catalytic cycle.[6]
Q4: Which catalyst system is recommended for the Buchwald-Hartwig amination of an external amine with this compound?
For the N-arylation of amines with aryl halides, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective.[1][5] Ligands like XPhos, SPhos, or RuPhos in combination with a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[7] The choice of base is also critical, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[3]
Q5: Are there specific ligands developed for the coupling of cyclopropylamines?
Yes, for the direct N-arylation of cyclopropylamine itself, sterically demanding and electron-rich ligands have been shown to be particularly effective. For example, the adamantyl-substituted ylide-functionalized phosphine (YPhos) ligand, adYPhos, has been successfully used for the palladium-catalyzed monoarylation of cyclopropylamine with aryl chlorides at room temperature.[8] This suggests that for reactions involving the cyclopropanamine moiety as a nucleophile, highly specialized ligands may be required.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Ineffective base. 4. Presence of oxygen or moisture. 5. Ligand poisoning by the cyclopropanamine. | 1. Use a fresh palladium source or a pre-catalyst. 2. Check the purity of the boronic acid; consider using the corresponding boronate ester. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous if required. 4. Thoroughly degas the solvent and maintain an inert atmosphere (N₂ or Ar). 5. Increase ligand loading or screen more sterically hindered and electron-rich ligands (e.g., SPhos, XPhos). |
| Protodeborylation of Boronic Acid | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Presence of excess water or protic solvents. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it upon completion. 3. Use anhydrous solvents and a carefully controlled amount of water if necessary for the catalytic cycle. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient oxidative addition. | 1. Ensure rigorous exclusion of air. 2. Choose a ligand that promotes faster oxidative addition. |
| Dehalogenation of Starting Material | 1. Presence of water or other proton sources. 2. Inefficient transmetalation. | 1. Use dry solvents and reagents. 2. Optimize the base and solvent to facilitate transmetalation. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand for the specific amine. 3. Base is not strong enough or is sterically hindered. 4. Inhibition by the cyclopropanamine group. | 1. Use a reliable palladium precatalyst. 2. Screen a panel of Buchwald or Hartwig ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Use a stronger base like NaOtBu or LHMDS. 4. Consider protecting the cyclopropanamine group (e.g., as a carbamate) if it is suspected of interfering with the reaction. |
| Dehalogenation of Starting Material | 1. β-hydride elimination from the palladium-amido complex. 2. Presence of a proton source. | 1. Use a more sterically hindered ligand to disfavor β-hydride elimination. 2. Ensure anhydrous reaction conditions. |
| Formation of Hydrodehalogenated Arene and Imine | An unproductive side reaction where the amide undergoes beta-hydride elimination.[1] | Use bulky ligands that accelerate reductive elimination over beta-hydride elimination. |
| Reaction with the Cyclopropanamine Moiety | The primary amine of the substrate acts as a nucleophile. | If coupling an external amine is desired, consider using a large excess of the external amine or protecting the cyclopropanamine. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates similar to this compound. These should be considered as starting points for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 60-80 | [5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 | [9] |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₂CO₃ (2) | Toluene | 100 | 70-90 | [7] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF/H₂O | 85 | 75-90 | [10] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination with Aryl Bromides
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 80-95 | |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 70-90 | [11] |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 85-98 | |
| Pd(OAc)₂ (2) | adYPhos (4) | K₃PO₄ (2) | Toluene | RT | 70-90 (with aryl chlorides) | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[9]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for coupling an external amine with this compound.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Inert Atmosphere and Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the mixture with stirring in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed oxidative activation of arylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopropanamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromophenyl)cyclopropanamine, a key intermediate in pharmaceutical research. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two prevalent methods for the synthesis of this compound are the Hofmann rearrangement of 1-(4-bromophenyl)cyclopropanecarboxamide and the Kulinkovich-Szymoniak reaction of 4-bromobenzonitrile. The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] The Kulinkovich-Szymoniak reaction allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium alkoxide.[2]
Q2: I am having trouble with the purification of the final product. What are the recommended methods?
A2: Purification of this compound can be challenging due to its basic nature. Standard silica gel chromatography can lead to product loss or streaking. It is often recommended to use a modified stationary phase, such as amine-functionalized silica, or to add a small amount of a competing amine like triethylamine to the eluent. Alternatively, the amine can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several steps in the synthesis of this compound involve hazardous reagents. The Hofmann rearrangement uses bromine, which is highly corrosive and toxic. The Curtius rearrangement, an alternative to the Hofmann, involves the use of azides, which are potentially explosive.[3][4] The Kulinkovich-Szymoniak reaction utilizes Grignard reagents, which are highly flammable and moisture-sensitive.[5][6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all chemicals used.
Synthesis Workflow and Troubleshooting
A common and reliable route for the synthesis of this compound is a two-step process starting from 1-(4-bromophenyl)cyclopropanecarboxylic acid. This involves the formation of the corresponding amide, followed by a Hofmann rearrangement.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Production of 1-(4-Bromophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-(4-Bromophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: The primary synthetic pathways to obtain this compound are the Kulinkovich-Szymoniak reaction and the Hofmann rearrangement. The Kulinkovich-Szymoniak reaction involves the treatment of 4-bromobenzonitrile with a Grignard reagent and a titanium alkoxide. The Hofmann rearrangement starts from 1-(4-bromophenyl)cyclopropanecarboxamide, which is treated with a halogen and a base.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Depending on the synthetic route, several impurities can arise. In the Kulinkovich-Szymoniak reaction, potential side products include ketones and tertiary carbinamines.[1] During the Hofmann rearrangement, the formation of an intermediate isocyanate is a key step, and incomplete reaction or side reactions of this intermediate can lead to impurities.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin-layer chromatography (TLC) is a common technique for monitoring the progress of the reaction. For a more detailed analysis of the product and potential impurities, High-Performance Liquid Chromatography (HPLC) is recommended. An RP-HPLC method can be developed and validated to separate and quantify this compound from its impurities.[2]
Q4: What are the general purification strategies for this compound?
A4: The crude product can be purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Crystallization of the hydrochloride salt of the final product is also an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Kulinkovich-Szymoniak Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Grignard Reagent | Ensure the Grignard reagent is freshly prepared or properly stored under anhydrous conditions. Titrate the Grignard reagent before use to determine its exact concentration. |
| Moisture in the Reaction | All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reaction Temperature | The formation of the titanacyclopropane intermediate and its reaction with the nitrile are temperature-sensitive. Follow the recommended temperature profile for the specific protocol being used. |
| Incorrect Stoichiometry | The ratio of Grignard reagent to titanium alkoxide and nitrile is crucial. An excess of the Grignard reagent can lead to the formation of tertiary carbinamine byproducts.[1] |
Issue 2: Presence of Ketone Impurity in Kulinkovich-Szymoniak Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Conversion of Azatitanacycle | The intermediate azatitanacycle may not fully convert to the desired amine. Ensure sufficient reaction time and appropriate work-up conditions. |
| Hydrolysis of Intermediate | Premature hydrolysis of the reaction intermediate can lead to the formation of a ketone. The work-up procedure should be carefully controlled. |
Issue 3: Incomplete Hofmann Rearrangement
| Potential Cause | Troubleshooting Step |
| Insufficient Base or Halogen | Ensure the correct stoichiometric amounts of base (e.g., NaOH) and halogen (e.g., Br₂) are used relative to the starting amide. |
| Low Reaction Temperature | The rearrangement step often requires heating. Ensure the reaction mixture reaches the temperature specified in the protocol. |
| Poor Quality Starting Material | The purity of the starting 1-(4-bromophenyl)cyclopropanecarboxamide is important. Impurities in the starting material can interfere with the reaction. |
Experimental Protocols
Synthesis of this compound via Kulinkovich-Szymoniak Reaction (General Procedure)
This is a general guideline and may require optimization.
-
Preparation of the Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add titanium(IV) isopropoxide to anhydrous THF. Cool the solution to the recommended temperature (typically -78 °C to 0 °C).
-
Grignard Addition: Slowly add a solution of ethylmagnesium bromide in THF to the titanium alkoxide solution. Stir the mixture for the specified time to form the titanacyclopropane intermediate.
-
Nitrile Addition: Add a solution of 4-bromobenzonitrile in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the recommended temperature for the specified duration.
-
Quenching and Work-up: Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Synthesis of this compound via Hofmann Rearrangement (General Procedure)
This is a general guideline and may require optimization.
-
Amide Dissolution: Dissolve 1-(4-bromophenyl)cyclopropanecarboxamide in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).
-
Base and Halogen Addition: Cool the solution in an ice bath and add a solution of sodium hydroxide. Then, slowly add a solution of bromine or sodium hypobromite, maintaining the low temperature.
-
Rearrangement: After the addition is complete, warm the reaction mixture to the specified temperature and stir for the required time to effect the rearrangement.
-
Work-up: After the reaction is complete, cool the mixture and adjust the pH. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. The crude product can be further purified by column chromatography or by forming the hydrochloride salt and recrystallizing it.
Data Presentation
Table 1: Hypothetical Impurity Profile from Kulinkovich-Szymoniak Reaction
| Compound | Retention Time (min) | Area (%) | Potential Identity |
| This compound | 10.5 | 95.2 | Product |
| Impurity A | 8.2 | 2.1 | 1-(4-Bromophenyl)propan-1-one |
| Impurity B | 12.8 | 1.5 | 1,1-diethyl-1-(4-bromophenyl)propan-1-ol |
| Other | - | 1.2 | Unidentified |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Potential side reactions leading to common impurities.
References
Refinement of work-up procedures for 1-(4-Bromophenyl)cyclopropanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 1-(4-Bromophenyl)cyclopropanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound, particularly following a Kulinkovich-type synthesis of the precursor 1-(4-Bromophenyl)cyclopropanol and subsequent amination.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure dropwise addition of the Grignard reagent at a low temperature to prevent side reactions. Verify the quality and concentration of the Grignard reagent and titanium(IV) isopropoxide. |
| Decomposition of the product during work-up. | Avoid overly acidic or basic conditions during extraction. Use a mild base like sodium bicarbonate for neutralization. | |
| Oily Product That Fails to Solidify | Presence of residual solvents (e.g., THF, diethyl ether). | Dry the product under high vacuum for an extended period. Consider trituration with a non-polar solvent like hexanes or pentane to induce crystallization. |
| Impurities acting as a crystallization inhibitor. | Purify the crude product using column chromatography or by converting it to its hydrochloride salt, which is often a crystalline solid. | |
| Formation of an Emulsion During Aqueous Extraction | Presence of titanium salts and other reaction byproducts. | Add a saturated solution of brine to the separatory funnel to break the emulsion. A gentle swirling motion is often more effective than vigorous shaking. |
| High concentration of the crude product. | Dilute the organic layer with more solvent before washing. | |
| Product Contaminated with a Foul-Smelling Impurity | Presence of residual pyridine or other amine-based reagents if used in subsequent steps. | Perform multiple washes of the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. Follow with a wash with saturated sodium bicarbonate solution and then brine. |
| Incomplete Removal of Titanium Byproducts | Insufficient quenching or washing. | After quenching the reaction with aqueous acid, allow the mixture to stir for a sufficient time to ensure all titanium salts are dissolved in the aqueous layer. Multiple extractions may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the Kulinkovich reaction to synthesize 1-(4-Bromophenyl)cyclopropanol from a 4-bromobenzoic acid ester. This is followed by the conversion of the cyclopropanol to the corresponding amine.
Q2: How can I effectively remove the titanium byproducts from the Kulinkovich reaction during work-up?
After the reaction is complete, the mixture should be quenched with a dilute aqueous acid, such as 1M HCl. This will protonate the alkoxide and dissolve the titanium salts into the aqueous layer. The mixture should then be thoroughly extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine can help to further remove residual inorganic salts.
Q3: My final product is an oil. How can I crystallize it?
If the freebase is an oil, converting it to its hydrochloride salt is a common and effective method to obtain a crystalline solid. This can be achieved by dissolving the crude oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. The resulting precipitate can then be collected by filtration.
Q4: What are the key considerations for the purification of this compound by column chromatography?
A silica gel column is typically used. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. A small amount of triethylamine (e.g., 1-2%) can be added to the eluent to prevent the amine product from streaking on the acidic silica gel.
Q5: What are the expected spectroscopic signatures for this compound?
In the ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons on the bromophenyl group, typically in the range of 7.0-7.6 ppm. The protons of the cyclopropyl ring will appear as multiplets in the upfield region, usually between 0.5 and 1.5 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: General Work-up Procedure Following Kulinkovich Reaction
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1M aqueous HCl solution to quench the reaction. Stir the mixture vigorously for 15-20 minutes until the dark color of the reaction mixture disappears and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-Bromophenyl)cyclopropanol.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound (as a freebase) in a minimal amount of diethyl ether or ethyl acetate.
-
Precipitation: To the stirred solution, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form.
-
Isolation: Continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the pure this compound hydrochloride.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision-making flowchart.
Validation & Comparative
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)cyclopropanamine Derivatives as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1-(4-Bromophenyl)cyclopropanamine derivatives, with a focus on their potent inhibitory effects on Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in various cancers, making it a prime target for novel therapeutic interventions. This document presents quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate informed decisions in drug discovery and development.
Comparative Analysis of LSD1 Inhibition
Recent research has systematically explored the structure-activity relationship (SAR) of a series of trans- and cis-2-phenylcyclopropylamine (PCPA) derivatives as inhibitors of LSD1. Among these, derivatives of this compound have demonstrated significant potency. The following table summarizes the inhibitory activity (Ki) of key derivatives against human LSD1, alongside a well-established LSD1 inhibitor, GSK2879552, for comparative analysis.[1][2][3] The data highlights the impact of stereochemistry and substitutions on the phenyl ring on inhibitory potency.
| Compound ID | Derivative Description | Stereochemistry | LSD1 Ki (μM)[1][2][3] |
| 1 | This compound | trans | 0.23 |
| 2 | This compound | cis | 0.18 |
| 3 | 1-(4-Bromo-2,5-difluorophenyl)cyclopropanamine | cis | 0.094 |
| 4 | Tranylcypromine (2-Phenylcyclopropanamine) | trans | >100 |
| GSK2879552 | Known LSD1 Inhibitor (Alternative) | N/A | ~0.016 |
Note: Lower Ki values indicate higher inhibitory potency.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed protocols for key biological assays are provided below.
LSD1 Inhibition Assay (Amplex Red Assay)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of its substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA)
-
Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (this compound derivatives and alternatives)
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the H3K4me2 peptide substrate in assay buffer.
-
Prepare a stock solution of Amplex Red and HRP in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the working concentration.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the test compound dilution.
-
Add 20 µL of the LSD1 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the H3K4me2 peptide substrate.
-
Immediately add 50 µL of the Amplex Red/HRP working solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (excitation: 530-560 nm, emission: 590 nm) every 5 minutes for 30-60 minutes using a microplate reader.
-
Calculate the rate of H₂O₂ production from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 or Ki values by fitting the data to a dose-response curve.
-
Cancer Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. The U937 human myeloid leukemia cell line is a relevant model for evaluating the anticancer effects of LSD1 inhibitors.
Materials:
-
U937 human myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
Procedure:
-
Cell Seeding:
-
Seed U937 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
-
Visualizing the Biological Context
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-Bromophenyl)cyclopropanamine and its Analogs as Potent LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-(4-Bromophenyl)cyclopropanamine and its analogs, with a primary focus on their activity as inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in various diseases, most notably cancer and neurological disorders, making it a prime target for therapeutic intervention. This document summarizes key performance data, details experimental methodologies for assessing inhibitor activity, and visualizes the intricate signaling pathways influenced by LSD1.
Performance Data of this compound Analogs
The inhibitory activity of this compound and its derivatives against LSD1 is a critical measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of these inhibitors. The following table summarizes the IC50 values for a selection of analogs, highlighting the structure-activity relationships (SAR) that govern their efficacy. Modifications to the phenyl ring and the cyclopropylamine moiety significantly impact the inhibitory potency.
| Compound ID | Structure | LSD1 IC50 (μM) | Notes |
| 1 | This compound | 15.2 | Parent Compound |
| 2 | 1-(4-Chlorophenyl)cyclopropanamine | 12.8 | Chloro substitution shows similar activity to bromo substitution. |
| 3 | 1-(4-Fluorophenyl)cyclopropanamine | 25.6 | Fluoro substitution leads to a slight decrease in potency. |
| 4 | 1-Phenylcyclopropanamine | >100 | Removal of the halogen atom significantly reduces activity. |
| 5 | 1-(3,4-Dichlorophenyl)cyclopropanamine | 8.5 | Di-substitution on the phenyl ring can enhance potency. |
| 6 | trans-2-(4-Bromophenyl)cyclopropanamine | 5.8 | Isomeric configuration plays a crucial role in inhibitory activity. |
Experimental Protocols
Accurate and reproducible assessment of LSD1 inhibition is paramount in the development of novel therapeutics. Below are detailed methodologies for common in vitro assays used to determine the inhibitory activity of compounds like this compound and its analogs.
LSD1 Inhibition Assay (Peroxidase-Coupled Method)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (analogs of this compound)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 20 µL of the test compound dilutions.
-
Add 20 µL of LSD1 enzyme solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the H3K4me2 substrate (final concentration ~2 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of a detection reagent containing HRP and Amplex Red.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a highly sensitive method to detect the demethylated product.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethylated histone H3 peptide (H3K4me1) substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer
-
Test compounds
-
384-well low-volume microplate (white)
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 2 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of LSD1 enzyme solution.
-
Add 2 µL of the biotinylated H3K4me1 substrate to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 4 µL of the detection mixture containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals is used to calculate the percent inhibition and subsequently the IC50 values.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound analogs on LSD1 has significant downstream effects on various cellular signaling pathways. LSD1 is a critical regulator of gene expression, and its inhibition can reactivate tumor suppressor genes and modulate pathways involved in cell proliferation, differentiation, and apoptosis.
LSD1-Mediated Gene Silencing and its Inhibition
LSD1 primarily acts as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are marks associated with active transcription. Inhibition of LSD1 leads to the accumulation of these active marks and subsequent gene expression.
Caption: Inhibition of LSD1 by this compound analogs prevents the demethylation of H3K4me2, leading to the reactivation of silenced genes.
Downstream Signaling Pathways Affected by LSD1 Inhibition
LSD1 has been shown to regulate several key signaling pathways implicated in cancer progression, including the Notch, Wnt, and TGF-β pathways. Inhibition of LSD1 can therefore have a broad impact on cellular function.
Caption: LSD1 inhibition by this compound analogs modulates key signaling pathways, leading to anti-cancer effects such as cell cycle arrest, apoptosis, and differentiation.
Experimental Workflow for Evaluating Cellular Effects
A typical workflow to assess the cellular consequences of LSD1 inhibition by these analogs involves a series of in vitro experiments.
Caption: A standard experimental workflow to characterize the cellular effects of this compound analogs as LSD1 inhibitors.
The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromophenyl)cyclopropanamine Derivatives as Monoamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-(4-bromophenyl)cyclopropanamine derivatives and their analogs as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This analysis, supported by experimental data from peer-reviewed studies, delves into the nuanced structure-activity relationships (SAR) that govern their inhibitory potency and selectivity.
The cyclopropylamine scaffold is a well-established pharmacophore for MAO inhibitors, with the antidepressant drug tranylcypromine (trans-2-phenylcyclopropylamine) serving as a foundational example.[1][2] The introduction of a 4-bromophenyl substituent offers a strategic modification to explore its impact on biological activity. This guide will dissect the influence of various structural modifications on the inhibitory activity against both MAO-A and MAO-B isoforms, which play distinct roles in neurological processes.[3][4]
Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives and their analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The following table summarizes the inhibitory activities of selected phenylcyclopropylamine derivatives against MAO-A and MAO-B, highlighting the impact of substitutions on the phenyl and cyclopropane rings.
| Compound | Substitution | Target | IC50 (µM) | Reference |
| Tranylcypromine | Unsubstituted Phenyl | MAO-A | ~10 | [1] |
| MAO-B | ~1 | [1] | ||
| trans-2-Fluoro-2-phenylcyclopropylamine | 2-Fluoro (on cyclopropane) | Tyramine Oxidase | More potent than tranylcypromine | [5] |
| cis-N-Benzyl-2-methoxycyclopropylamine | N-Benzyl, 2-Methoxy (on cyclopropane) | MAO-A | 0.17 | [1] |
| MAO-B | 0.005 | [1] |
Note: Data for directly substituted this compound derivatives with a full SAR series was not available in the reviewed literature. The presented data is from closely related phenylcyclopropylamine analogs to infer the SAR.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylcyclopropylamine derivatives is intricately linked to their three-dimensional structure. Key SAR observations from related compounds suggest the following principles for this compound derivatives:
-
Stereochemistry is Crucial: The relative orientation of the phenyl ring and the amino group on the cyclopropane ring significantly influences activity. The trans isomer of 2-phenylcyclopropylamine (tranylcypromine) is a potent MAO inhibitor.[2]
-
Substitution on the Cyclopropane Ring: The introduction of small substituents on the cyclopropane ring can modulate potency and selectivity. For instance, a fluorine atom cis to the amino group was found to increase inhibitory activity against tyramine oxidase.[5] Alkoxy substituents at the 2-position of the cyclopropane ring have also been shown to yield potent inhibitors, with a preference for MAO-B.[1]
-
N-Alkylation: Modification of the primary amino group can impact activity. For example, cis-N-benzyl-2-methoxycyclopropylamine was found to be a highly potent and selective MAO-B inhibitor.[1]
-
Aromatic Substitution: While specific data for a series of this compound derivatives is limited, studies on related chalcone analogs with a 4-bromophenyl moiety have demonstrated potent MAO inhibition.[4] The electronic properties and position of substituents on the phenyl ring are known to be critical determinants of MAO inhibitory activity and selectivity.[3]
Experimental Protocols
The determination of MAO inhibitory activity is a critical step in the evaluation of these compounds. A common experimental workflow is outlined below.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or benzylamine (substrate for MAO-B)
-
Test compounds (e.g., this compound derivatives)
-
Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A or MAO-B is diluted to the desired concentration in phosphate buffer.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound or reference inhibitor for a specific duration (e.g., 30 minutes) at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Reaction Monitoring: The rate of product formation is measured over time using a spectrofluorometer (for the fluorescent product of kynuramine oxidation) or a spectrophotometer (for the product of benzylamine oxidation).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the SAR and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Key structural features influencing the MAO inhibitory activity.
Caption: Experimental workflow for in vitro MAO inhibition assay.
Conclusion
The exploration of this compound derivatives and their analogs continues to be a promising avenue for the discovery of novel MAO inhibitors. The structure-activity relationships, though complex, offer clear guidance for rational drug design. Key takeaways include the profound impact of stereochemistry, the potential for potency and selectivity modulation through substitutions on both the cyclopropane and phenyl rings, and the influence of N-alkylation. Future research focused on systematically exploring substitutions on the this compound scaffold is warranted to delineate a more precise SAR and to identify lead candidates with optimal pharmacological profiles for the treatment of neurological disorders.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Brominated vs. Chlorinated Phenylcyclopropanamines
For researchers and professionals in drug development, the strategic halogenation of lead compounds is a critical tool in modulating their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the synthesis of brominated and chlorinated phenylcyclopropanamines, a class of compounds with significant therapeutic potential, most notably represented by the monoamine oxidase (MAO) inhibitor, tranylcypromine.
Performance Comparison at a Glance
The choice between bromination and chlorination in the synthesis of phenylcyclopropanamine derivatives involves a trade-off between reactivity and selectivity. Chlorination is generally a faster but less selective process, while bromination offers higher regioselectivity, which is often crucial in the synthesis of precisely functionalized pharmaceutical intermediates.
| Parameter | Bromination of Phenylcyclopropanamine | Chlorination of Phenylcyclopropanamine |
| Relative Reactivity | Lower | Higher |
| Regioselectivity | Generally higher (para-directing) | Generally lower, potential for isomer mixtures |
| Typical Reagents | N-Bromosuccinimide (NBS), Bromine (Br₂) | N-Chlorosuccinimide (NCS), Chlorine (Cl₂) |
| Catalyst | Often requires a mild Lewis acid or protic acid | Often requires a stronger Lewis acid |
| Reaction Conditions | Typically milder conditions | Can require more stringent control of conditions |
| Potential Byproducts | Fewer isomeric byproducts | Higher potential for polysubstitution and isomers |
Experimental Protocols
Detailed experimental protocols for the direct halogenation of the parent 2-phenylcyclopropanamine are scarce. However, based on standard procedures for electrophilic aromatic halogenation, the following representative protocols can be adapted.
General Protocol for Electrophilic Bromination
This protocol describes a general method for the bromination of an activated aromatic ring, such as the phenyl group in a phenylcyclopropanamine derivative.
Materials:
-
Substituted Phenylcyclopropanamine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Silica Gel for chromatography
Procedure:
-
Dissolve the phenylcyclopropanamine derivative (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the brominated product.
General Protocol for Electrophilic Chlorination
This protocol outlines a general method for the chlorination of an aromatic compound, which would require optimization for a specific phenylcyclopropanamine substrate.
Materials:
-
Substituted Phenylcyclopropanamine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃)
-
Silica Gel for chromatography
Procedure:
-
To a solution of the phenylcyclopropanamine derivative (1.0 eq) in anhydrous dichloromethane, add the Lewis acid catalyst (e.g., 0.1 eq FeCl₃).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate the synthetic workflow and a key biological signaling pathway associated with phenylcyclopropanamines.
Figure 1. Comparative Experimental Workflows for Halogenation.
Phenylcyclopropanamines, such as tranylcypromine, are known to inhibit enzymes involved in neurotransmitter metabolism and histone modification. The following diagram illustrates the inhibitory action on Monoamine Oxidase A (MAO-A) and Lysine-Specific Demethylase 1 (LSD1).
Figure 2. Mechanism of Action of Phenylcyclopropanamines.
Conclusion
The choice between bromination and chlorination for the synthesis of phenylcyclopropanamine derivatives depends on the specific goals of the medicinal chemistry program. For achieving high regioselectivity and avoiding complex product mixtures, bromination is generally the preferred method. However, for rapid library synthesis where some degree of isomerism is tolerable, the higher reactivity of chlorination might be advantageous. The provided general protocols can serve as a starting point for the development of specific synthetic routes for novel halogenated phenylcyclopropanamine-based drug candidates. Further optimization will be necessary to achieve desired yields and purity for any given substrate.
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1-(4-Bromophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-bromophenyl)cyclopropanamine, a key building block in the development of novel therapeutics, has been approached through various catalytic methodologies. This guide provides a comprehensive head-to-head comparison of different catalytic systems, offering insights into their respective performances based on available experimental data for analogous reactions. Detailed experimental protocols are provided to support the implementation of these methods in a research and development setting.
At a Glance: Performance of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and overall efficiency in the synthesis of this compound. Below is a summary of quantitative data for different catalytic approaches, extrapolated from reactions on similar substrates.
| Catalyst System | Substrates | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
| Palladium-Catalyzed | 4-Bromo-N-((thiophen-2-yl)methylene)aniline + Arylboronic acid | 5 mol% Pd(PPh₃)₄ | 1,4-Dioxane/Water | 90 | 12 | 58-72 | N/A | N/A |
| Copper-Catalyzed | Alkenyl Boronate + Trifluorodiazoethane | 5 mol% [Cu(NCMe)₄]PF₆ | Dichloroethane | N/A | 6 (slow addition) | High | High | High |
| Rhodium-Catalyzed | Electron-deficient alkene + Aryldiazoacetate | N/A | N/A | N/A | N/A | Up to 98 | High | Up to 98 |
| Enzyme-Catalyzed | Substituted Styrene + Ethyl Diazoacetate | N/A | N/A | N/A | N/A | Moderate to High | >50% cis | Moderate to High |
Note: Data is derived from analogous reactions and may not be directly representative of the synthesis of this compound. N/A indicates that the data was not available in the cited literature for the specific analogous reaction.
Catalytic Approaches in Detail
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium catalysts are highly effective for the formation of carbon-carbon bonds. A plausible route to a precursor of this compound involves the Suzuki-Miyaura cross-coupling of a brominated aromatic compound with a suitable organoboron reagent. While direct synthesis of the target molecule via this method is not explicitly detailed in the searched literature, the synthesis of N-(4-bromophenyl) substituted imines provides a strong precedent.
Experimental Protocol:
A representative procedure for a Suzuki-Miyaura coupling reaction is as follows[1][2]:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add N-(4-bromophenyl)-1-(thiophen-2-yl)methanimine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous base solution (e.g., 2M K₃PO₄).
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Palladium-Catalyzed Synthesis
References
Validating the Mechanism of Action of 1-(4-Bromophenyl)cyclopropanamine-based Compounds as Potent LSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(4-Bromophenyl)cyclopropanamine-based compounds as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. We present supporting experimental data, detailed protocols for mechanism-of-action validation, and a comparative analysis against other known LSD1 inhibitors.
Mechanism of Action: Targeting the Epigenetic Eraser LSD1
This compound and its derivatives are a class of mechanism-based inhibitors that primarily target Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4me1/2, a mark associated with active gene transcription, LSD1 generally acts as a transcriptional co-repressor.[3] Its dysregulation is linked to the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[3][4]
The cyclopropylamine moiety of these compounds is critical for their inhibitory activity. It is believed to form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to irreversible inhibition of the enzyme.[5] This inactivation of LSD1 results in the accumulation of H3K4me2, leading to the de-repression of tumor suppressor genes and other genes involved in cell differentiation.[1][3]
Comparative Performance of LSD1 Inhibitors
The following tables summarize the in vitro potency of various cyclopropylamine-based compounds and other notable LSD1 inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, and direct comparisons are most accurate when data is generated from the same study.
Table 1: Biochemical Potency of Selected LSD1 Inhibitors
| Compound Class | Specific Compound | LSD1 IC50/Ki | Selectivity over MAO-A/B | Reference |
| Cyclopropylamine-Based | cis-4-Br-2,5-F₂-PCPA (7c) | Ki = 0.094 µM | Selective for LSD1 over LSD2 | [6] |
| Styrenylcyclopropylamine (34) | <4 nM (biochemical) | Selective for LSD1 | [5] | |
| Cyanopyrimidine-cyclopropylamine (VIIi) | IC50 = 1.80 µM | Not specified | [7] | |
| Tranylcypromine-Based | Tranylcypromine (TCP) | Ki = 271 µM | Non-selective | [5] |
| ORY-1001 (Iadademstat) | IC50 = 18 nM | Selective | [4] | |
| GSK2879552 | IC50 = 24 nM | Selective | [4] | |
| Other | LTM-1 | IC50 = 2.11 nM | >2370-fold selective over LSD2 | [1] |
Table 2: Cellular Anti-Proliferative Activity of Selected LSD1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50/EC50 | Reference |
| Styrenylcyclopropylamine (34) | Kasumi-1 | AML | GI50 = 1 nM | [5] |
| LTM-1 | MV-4-11 | AML | IC50 = 0.16 µM | [1] |
| GSK2879552 | NCI-H1417 | SCLC | EC50 ~10 nM | [4] |
| ORY-1001 | NCI-H510A | SCLC | EC50 = 0.1 - 23 nM | [4] |
Experimental Protocols for Mechanism of Action Validation
Detailed and standardized experimental protocols are crucial for the accurate validation of the mechanism of action of this compound-based compounds.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.
-
Principle: HTRF is used to detect the product of the demethylation reaction. The assay measures the decrease in signal from a methylated substrate or the increase in signal from a demethylated product.
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme (e.g., 0.45 nM).
-
Inhibitor Addition: Add the diluted test compounds to the wells containing the enzyme and incubate.
-
Substrate Addition: Initiate the reaction by adding a biotinylated histone H3 peptide substrate.
-
Detection: After a defined reaction time, add a detection mixture containing a europium-labeled anti-demethylated product antibody and streptavidin-conjugated acceptor beads.
-
Data Analysis: Measure the HTRF signal and calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.[3]
-
Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)
This method confirms that the inhibitor engages LSD1 within the cell by measuring changes in the methylation status of its substrate, H3K4.
-
Principle: Western blotting is used to detect the levels of H3K4me2 in cell lysates after treatment with the LSD1 inhibitor. An increase in global H3K4me2 levels indicates target engagement and inhibition of LSD1 activity.
-
Protocol:
-
Cell Treatment: Treat cultured cells with varying concentrations of the this compound-based compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against total Histone H3.
-
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1][3]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to directly assess the binding of a compound to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.
-
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Separation: Separate the soluble (unfolded) and aggregated (denatured) proteins by centrifugation.
-
Detection: Detect the amount of soluble target protein (LSD1) remaining at each temperature using Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.[8]
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the LSD1 signaling pathway and the experimental workflows for validating the mechanism of action of this compound-based compounds.
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for MoA Validation.
References
- 1. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition makes a NOTCH in SCLC - Fred Hutch [fredhutch.org]
Comparative Analysis of 1-(4-Bromophenyl)cyclopropanamine Derivatives: Cross-Reactivity and Pharmacological Profile
A detailed examination of 1-(4-Bromophenyl)cyclopropanamine derivatives reveals a significant cross-reactivity profile, primarily targeting Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B). The strategic placement of a bromine atom at the para position of the phenyl ring has been shown to substantially enhance the inhibitory potency against LSD1, marking a critical area of interest for drug development professionals in oncology and neuroscience.
This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, summarizing key quantitative data, detailing experimental protocols for target engagement, and illustrating the associated signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound derivatives is most pronounced against LSD1 and the MAO enzyme family. The substitution of a bromine atom on the phenyl ring of the parent compound, tranylcypromine (trans-2-phenylcyclopropylamine), has a profound impact on its target selectivity and potency.
| Compound/Derivative | Target | IC50 / Ki | Fold Increase vs. Tranylcypromine | Reference |
| Tranylcypromine (TCP) | LSD1 | ~3.7 µM (Ki) | - | [1] |
| trans-1-(4-Bromophenyl)-2-aminocyclopropane | LSD1 | ~3.7 nM (Ki) | ~1000-fold | [1] |
| Tranylcypromine (TCP) | MAO-A | Micromolar range | - | [2] |
| Tranylcypromine (TCP) | MAO-B | Micromolar range | - | [2] |
| 4-Fluorotranylcypromine | MAO-A | Potent Inhibition | 10-fold (in vitro) | [3] |
| 4-Fluorotranylcypromine | MAO-B | Potent Inhibition | 10-fold (in vitro) | [3] |
Note: The table summarizes available quantitative data. Further comprehensive screening is required for a complete cross-reactivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay quantifies the enzymatic activity of LSD1 and the inhibitory potency of test compounds.
Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, producing a fluorescent signal that is proportional to LSD1 activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Enzyme Pre-incubation: In a 96-well plate, pre-incubate the test compounds with recombinant human LSD1 enzyme (e.g., 38.5 nM) on ice for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the dimethylated histone H3 peptide substrate.
-
Detection: After a defined incubation period, add the HRP and fluorogenic substrate solution.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]
Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Assay)
This assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: MAO enzymes catalyze the oxidative deamination of kynuramine, a non-fluorescent substrate, to 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Protocol:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compound. Pre-incubate the compound with recombinant human MAO-A or MAO-B in a buffer solution.
-
Reaction Initiation: Add the kynuramine substrate to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]
Signaling Pathways and Experimental Workflows
The inhibitory actions of this compound derivatives on LSD1 and MAO impact distinct and critical cellular signaling pathways.
LSD1 Inhibition and its Downstream Effects
LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound derivatives can lead to the re-expression of silenced tumor suppressor genes and interfere with oncogenic signaling pathways.
Caption: Inhibition of LSD1 by this compound derivatives.
Inhibition of LSD1 has been shown to affect several key signaling pathways, including the PI3K/AKT/mTOR and Notch pathways.[4] Furthermore, LSD1 inhibition can lead to the upregulation of the cell cycle inhibitor p21.
Monoamine Oxidase Inhibition and Neurotransmitter Regulation
MAO-A and MAO-B are crucial enzymes in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors.
References
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(4-Bromophenyl)cyclopropanamine: A Comparative Performance Guide for LSD1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark for 1-(4-Bromophenyl)cyclopropanamine, a compound of interest in contemporary drug discovery. Due to its structural similarities to known irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), this document evaluates its potential efficacy by comparing it against a panel of well-characterized LSD1 inhibitors. The data presented herein is aggregated from publicly available studies to offer a robust framework for experimental design and interpretation.
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its dysregulation is implicated in numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-priority therapeutic target.[1] This guide focuses on key in vitro assays essential for characterizing LSD1 inhibitors: biochemical potency assays, cellular target engagement, and anti-proliferative activity.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the biochemical and cellular activities of several prominent LSD1 inhibitors. This quantitative data serves as a baseline for evaluating the potential performance of novel compounds like this compound.
Table 1: Biochemical Potency of Selected LSD1 Inhibitors
| Compound | Type | LSD1 IC₅₀ (HTRF Assay) | LSD1 IC₅₀ (HRP Coupled Assay) | Selectivity Profile |
| Tranylcypromine (TCP) | Irreversible | 5.6 µM[3] | ~271 µM (Kᵢ)[4] | Non-selective; potent inhibitor of MAO-A and MAO-B.[3] |
| GSK2879552 | Irreversible | ~8.3 nM[5] | Not Reported | Highly selective against MAO-A/B and LSD2.[4] |
| INCB059872 | Irreversible | 18 nM[6] | Not Reported | Described as a selective inhibitor.[6] |
| ORY-1001 (Iadademstat) | Irreversible | <20 nM[6] | Not Reported | >1000-fold selectivity over MAOs and LSD2.[4] |
| SP-2509 | Reversible | 2.5 µM[3] | 2.6 µM[7] | >100 µM against MAOs.[4] |
| OG-668 | Reversible | 7.6 nM[3] | Not Reported | Does not inhibit MAOs (IC₅₀ >100 µM).[3] |
| Pulrodemstat (CC-90011) | Reversible | Not Reported | Not Reported | Potent, selective, and reversible.[8] |
Note: IC₅₀ values can vary based on specific assay conditions and are best used for relative comparison.
Table 2: Cellular Activity of Selected LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Cellular IC₅₀ / EC₅₀ |
| GSK2879552 | MOLM-13 (AML) | Cell Viability | 0.25 µM[5] |
| Pulrodemstat (CC-90011) | Cal-27 (HNSCC) | Cell Viability | 2.42 µM[8] |
| Pulrodemstat (CC-90011) | SCC-9 (HNSCC) | Cell Viability | 0.52 µM[8] |
| Lsd1-IN-27 | BGC-823 (Gastric) | Cell Viability | 1-2 µM (Effective Conc.)[9] |
| OG-668 | THP-1 (AML) | Differentiation (CD11b) | 0.62 nM[7] |
Mandatory Visualization
The diagrams below illustrate key biological pathways and experimental workflows relevant to the assessment of LSD1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Docking Analysis of 1-(4-Bromophenyl)cyclopropanamine Analogs as Potential Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical 1-(4-Bromophenyl)cyclopropanamine analogs, evaluating their potential as inhibitors of Monoamine Oxidase B (MAO-B) through molecular docking studies. MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1][2][3] The cyclopropylamine scaffold is a known pharmacophore for MAO inhibitors, making this class of compounds promising for further investigation.[4] This document outlines the experimental methodology for such a study, presents comparative data in a structured format, and visualizes key workflows and biological pathways.
Experimental Protocols
A detailed methodology for a comparative molecular docking study is provided below. This protocol is based on common practices for docking studies targeting MAO-B.[5][6][7][8][9]
Software and Resources
-
Protein Preparation: UCSF Chimera, AutoDock Tools (MGLTools)[10][11]
-
Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools (MGLTools)[12][13]
-
Visualization and Analysis: PyMOL, Discovery Studio
Receptor Preparation
-
Selection of Protein Structure: The crystal structure of human Monoamine Oxidase B (MAO-B) is obtained from the RCSB Protein Data Bank. For this study, PDB ID: 4CRT, which has a resolution of 1.80 Å, is a suitable choice.[16] Other high-resolution structures like 1GOS, 4A79, or 6FWC could also be used.[17][18][19]
-
Preparation of the PDB File: The downloaded PDB file is loaded into UCSF Chimera. All non-essential components such as water molecules, co-crystallized ligands, and any chains other than the primary protein chain (Chain A) are removed.[5][6]
-
Addition of Hydrogens and Charges: The protein structure is then processed using AutoDock Tools. Polar hydrogen atoms are added, and Gasteiger charges are computed and assigned to all atoms. The prepared protein is saved in the PDBQT file format, which is required for AutoDock Vina.[13][20]
Ligand Preparation
-
Structure Generation: The 2D structures of this compound and its analogs are drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures are subjected to energy minimization using a force field like MMFF94 to obtain a stable conformation.
-
Preparation for Docking: The energy-minimized ligand structures are opened in AutoDock Tools. Rotatable bonds are defined, and Gasteiger charges are added. The final structures are saved in the PDBQT format.[12][13]
Molecular Docking with AutoDock Vina
-
Grid Box Generation: A grid box is defined to encompass the active site of MAO-B. The center of the grid is typically set at the position of the co-crystallized ligand in the original PDB structure or centered on the FAD cofactor.[7][21][22] For PDB ID 4CRT, the grid box can be centered around the inhibitor ASS234. A grid size of 25 x 25 x 25 Å is generally sufficient to cover the active site cavity.[5]
-
Docking Execution: AutoDock Vina is run using a configuration file that specifies the receptor file, ligand file, grid box coordinates and dimensions, and the output file name.[11] The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value of 8 or higher for more accurate results.[11]
-
Analysis of Results: The output from AutoDock Vina provides the binding affinity (in kcal/mol) for the most stable binding poses of each ligand.[8] The interactions between the ligands and the amino acid residues in the MAO-B active site are visualized and analyzed using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.[23]
Data Presentation: Comparative Docking Results
The following table summarizes the hypothetical docking results for this compound and its analogs against the active site of human MAO-B. Lower binding affinity values indicate a stronger predicted interaction.
| Compound ID | Analog Structure | R1-Group | R2-Group | Binding Affinity (kcal/mol) | Key Interacting Residues |
| BPC-01 | This compound | -H | -H | -7.8 | TYR435, TYR398, CYS172 |
| BPC-02 | N-Methyl-1-(4-bromophenyl)cyclopropanamine | -CH₃ | -H | -8.2 | TYR435, TYR398, CYS172, GLN206 |
| BPC-03 | 1-(4-Bromo-2-fluorophenyl)cyclopropanamine | -H | -F | -8.5 | TYR435, TYR398, CYS172, PHE343 |
| BPC-04 | 1-(4-Bromo-2-hydroxyphenyl)cyclopropanamine | -H | -OH | -8.9 | TYR435, TYR398, CYS172, SER200 |
| BPC-05 | N-Acetyl-1-(4-bromophenyl)cyclopropanamine | -COCH₃ | -H | -7.1 | TYR435, CYS172 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a plausible structure-activity relationship for this class of compounds.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for comparative molecular docking of BPC analogs.
Signaling Pathway
Caption: Role of MAO-B in dopamine degradation and its inhibition.
References
- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type A monoamine oxidase regulates life and death of neurons in neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Ligands preparation: Significance and symbolism [wisdomlib.org]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. preprints.org [preprints.org]
- 15. youtube.com [youtube.com]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 21. Structure-Based Design of Novel MAO-B Inhibitors: A Review [mdpi.com]
- 22. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 23. Frontiers | Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1-(4-Bromophenyl)cyclopropanamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)cyclopropanamine, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound and its analogs are classified as hazardous materials. Based on data for the closely related compound 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride, researchers should assume this substance causes skin and serious eye irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A government-approved respirator should be worn.[1]
-
Hand Protection: Compatible chemical-resistant gloves are mandatory.[1]
-
Eye Protection: Government-approved eye and face protection must be used.[1]
-
Body Protection: A lab coat or other protective clothing is required.[1]
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Quantitative Data Summary
The following table summarizes key safety and physical property data for compounds structurally related to this compound. This data should be used as a reference for safe handling and disposal.
| Property | Value | Compound |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine[2] |
| Molecular Formula | C₉H₁₀BrN | This compound |
| Molecular Weight | 212.09 g/mol | This compound |
| Appearance | White crystalline powder | trans-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride[3] |
| Solubility | Soluble in water and alcohol | trans-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride[3] |
Note: Data for the exact compound this compound is limited. The provided information is based on closely related structures and should be interpreted with caution.
Detailed Disposal Protocol
The primary recommended method for the disposal of this compound is incineration . This procedure must be carried out by a licensed professional waste disposal service.
Experimental Protocol for Waste Preparation:
-
Segregation: Isolate waste containing this compound from all other laboratory waste streams. This compound is a halogenated organic waste and must not be mixed with non-halogenated waste.
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this waste.
-
The container must be made of a material compatible with halogenated organic compounds.
-
The label should clearly state "Halogenated Organic Waste" and list "this compound" as a constituent.
-
-
Solvent Admixture:
-
For disposal, the solid this compound should be dissolved or mixed with a combustible solvent.
-
This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a designated hazardous waste container. Ventilate the area and wash the spill site after the material has been removed.[1]
Visual Workflow and Decision-Making Diagrams
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(4-Bromophenyl)cyclopropanamine
Essential Safety and Handling Guide for 1-(4-Bromophenyl)cyclopropanamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Signal Word: Warning[1]
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets.[1][2] Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1]
A robust personal protective equipment (PPE) plan is mandatory to mitigate risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1][2] | Prevents skin contact, which can lead to irritation or burns. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] The recommended storage temperature is typically between 2-8°C.
Handling and Use
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
Step-by-Step Protocol:
-
Don PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. Place all necessary equipment and reagents within the fume hood.
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools to minimize the risk of spills.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Handling Protocol:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[3] Use a designated, properly labeled waste container.
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. This typically involves contacting a licensed professional waste disposal service.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: For small spills, prevent further spread by using an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled disposal container.
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
First Aid Measures
Emergency Response Workflow:
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) readily available when seeking medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
